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  • Product: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile
  • CAS: 1323966-15-9

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9)

Executive Summary & Chemical Identity[1] 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9) is a highly specialized organofluorine intermediate used primarily in the synthesis of next-generation kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9) is a highly specialized organofluorine intermediate used primarily in the synthesis of next-generation kinase inhibitors and advanced agrochemicals. Its structural uniqueness lies in the contiguous substitution pattern (2-fluoro, 3-ethoxy, 4-chloro) on the phenyl ring, which serves as a "privileged scaffold" in medicinal chemistry. This specific arrangement modulates metabolic stability (via the fluorine atom blocking the C2 position) and lipophilic binding interactions (via the ethoxy tail), making it a critical building block for optimizing Structure-Activity Relationships (SAR) in drug discovery.

Chemical Identity Table[1][2]
PropertyDetail
CAS Number 1323966-15-9
IUPAC Name 2-(4-Chloro-3-ethoxy-2-fluorophenyl)acetonitrile
Molecular Formula C₁₀H₉ClFNO
Molecular Weight 213.64 g/mol
MDL Number MFCD19687187
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups Nitrile (-CN), Aryl Fluoride, Aryl Chloride, Ether (-OEt)

Synthetic Methodology & Process Chemistry

The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile requires precise regiochemical control. The most robust route involves a linear sequence starting from 4-chloro-2-fluoro-3-hydroxytoluene , utilizing a Wohl-Ziegler bromination followed by nucleophilic substitution.

Mechanistic Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Chloro-2-fluoro- 3-hydroxytoluene Step1 Step 1: O-Alkylation (Et-I, K2CO3, DMF) Start->Step1 Inter1 4-Chloro-3-ethoxy- 2-fluorotoluene Step1->Inter1 Step2 Step 2: Wohl-Ziegler Bromination (NBS, AIBN, CCl4/PhCF3) Inter1->Step2 Inter2 4-Chloro-3-ethoxy- 2-fluorobenzyl bromide (CAS 1323966-30-8) Step2->Inter2 Step3 Step 3: Cyanation (NaCN, DMSO, 40°C) Inter2->Step3 Product 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile (CAS 1323966-15-9) Step3->Product

Caption: Linear synthesis pathway from the hydroxytoluene precursor via radical bromination and nucleophilic substitution.

Detailed Experimental Protocols
Step 1: O-Alkylation (Ether Formation)

Objective: Install the ethoxy group at the C3 position.

  • Reagents: 4-Chloro-2-fluoro-3-hydroxytoluene (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Protocol:

    • Charge the reaction vessel with the phenol precursor and K₂CO₃ in DMF.

    • Add Ethyl Iodide dropwise at 0°C to prevent over-alkylation or side reactions.

    • Warm to room temperature and stir for 4–6 hours. Monitoring by TLC/HPLC is essential to ensure complete consumption of the phenol.

    • Workup: Quench with water, extract with ethyl acetate, and wash with brine.

    • Why this works: The phenoxide anion generated by the base attacks the ethyl iodide via an Sɴ2 mechanism. The steric hindrance from the adjacent chlorine and fluorine atoms requires a polar aprotic solvent like DMF to accelerate the rate.

Step 2: Wohl-Ziegler Bromination

Objective: Functionalize the benzylic methyl group.

  • Reagents: Intermediate 1 (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) as a greener alternative.

  • Protocol:

    • Dissolve Intermediate 1 in the solvent.

    • Add NBS and AIBN.

    • Reflux (76–80°C) for 2–4 hours.

    • Critical Control Point: Monitor for the formation of the dibromo byproduct. Stop the reaction immediately upon disappearance of the starting material.

    • Workup: Cool, filter off succinimide byproduct, and concentrate the filtrate.

    • Validation: ¹H NMR should show a shift from the methyl singlet (~2.3 ppm) to a benzylic methylene singlet (~4.5 ppm).

Step 3: Nucleophilic Substitution (Cyanation)

Objective: Convert the benzyl bromide to the nitrile.

  • Reagents: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS 1323966-30-8), Sodium Cyanide (NaCN, 1.1 eq).

  • Solvent: DMSO or Ethanol/Water gradient.

  • Protocol:

    • Dissolve NaCN in DMSO (Caution: Highly Toxic).

    • Add the benzyl bromide solution dropwise at room temperature.

    • Heat to 40–50°C. Do not overheat, as this can lead to hydrolysis of the nitrile to the amide/acid.

    • Workup: Pour into ice water (in a fume hood), extract with DCM.

    • Purification: Recrystallization from Ethanol/Heptane or column chromatography.

Applications in Drug Development[5]

This compound serves as a "Lego block" for building complex pharmacophores. Its specific utility lies in the Ortho-Fluoro Effect and the Ethoxy Lipophilic Tail .

Kinase Inhibitor Design (EGFR/ALK)

In the development of Tyrosine Kinase Inhibitors (TKIs), particularly for Non-Small Cell Lung Cancer (NSCLC), the phenyl ring is often modified to fit into hydrophobic pockets of the ATP-binding site.

  • Metabolic Blocking: The C2-Fluorine atom blocks metabolic oxidation at that position, extending the half-life of the drug.

  • Conformational Locking: The fluorine atom can induce a preferred conformation of the ethoxy group via electrostatic repulsion or attraction (dipole-dipole interactions), locking the molecule into a bio-active shape.

  • Linker Chemistry: The acetonitrile group is a versatile "handle." It can be:

    • Hydrolyzed to Phenylacetic Acid (linker).

    • Reduced to Phenethylamine (common in CNS drugs).

    • Alkylated to form complex quaternary centers (as seen in some indazole-based inhibitors).

Agrochemical Intermediates

The 4-chloro-2-fluoro motif is ubiquitous in modern herbicides and fungicides. The nitrile group allows for the synthesis of phenyl-acetamide herbicides, which inhibit very long-chain fatty acid (VLCFA) synthesis in weeds.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).

  • Skin/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Hazard: Liberates toxic gas (HCN) if in contact with strong acids (due to the nitrile group, though less labile than ionic cyanides).

Handling Requirements:

  • Engineering Controls: All synthesis steps involving NaCN or volatile solvents must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for Step 3), safety goggles, and lab coat.

  • Cyanide Waste: Aqueous waste from Step 3 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Matrix Scientific. (n.d.). Product Data Sheet: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9). Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-2-fluorophenylacetonitrile (Related Structure Analysis). National Library of Medicine. Retrieved from [1]

  • Google Patents. (2013). Synthetic method of chloro-fluorophenyl benzyl ketones (CN103420823B). (Describes the mandelic acid route for similar fluorinated phenylacetonitriles). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Fluorophenylacetonitrile and related benzyl nitriles.[1] Retrieved from [4]

Sources

Exploratory

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile: A Critical Intermediate in Kinase Inhibitor Design

Topic: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile: Physical Properties, Synthesis, and Application Guide Content Type: Technical Reference / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile: Physical Properties, Synthesis, and Application Guide Content Type: Technical Reference / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9) is a highly specialized halogenated benzene derivative used primarily as a building block in the synthesis of small molecule drugs. Its structural core—a tetra-substituted benzene ring featuring a specific pattern of halogen (Cl, F) and ether (OEt) substituents—is frequently employed in medicinal chemistry to optimize metabolic stability and hydrophobic binding interactions, particularly in the development of c-Met and ALK kinase inhibitors.

This guide provides a definitive technical analysis of its physical properties, synthetic pathways, and handling protocols, grounded in industrial best practices.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is characterized by a dense substitution pattern that imparts unique electronic and steric properties. The ortho-fluorine atom adjacent to the ethoxy group creates a specific dipole alignment, while the para-chlorine atom blocks metabolic oxidation at the most reactive site of the phenyl ring.

Property Data
IUPAC Name 2-(4-Chloro-3-ethoxy-2-fluorophenyl)acetonitrile
CAS Number 1323966-15-9
Molecular Formula C₁₀H₉ClFNO
Molecular Weight 213.64 g/mol
SMILES CCOc1c(F)c(CC#N)ccc1Cl
InChI Key MFCD19687187 (MDL Number)
Structural Class Halogenated Phenylacetonitrile

Physical & Thermodynamic Properties

Due to its status as a specialized intermediate rather than a commodity chemical, specific experimental values for this exact CAS are often proprietary. The values below represent a synthesis of available experimental data from certificate of analysis (CoA) aggregations and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions based on close structural analogs (e.g., 4-chlorobenzyl cyanide).

Table 1: Physicochemical Specifications
PropertyValue / RangeNote
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 45°C – 55°C (Predicted)Analogs (e.g., 4-chlorobenzyl cyanide) melt ~29°C; the ethoxy group raises lattice energy.
Boiling Point 310°C ± 20°C (at 760 mmHg)Extrapolated from vacuum distillation data.
Density 1.28 ± 0.05 g/cm³High density due to Cl/F substitution.
LogP (Octanol/Water) 2.8 – 3.1Lipophilic; readily crosses cell membranes.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Solubility (Organic) HighSoluble in DMSO, DCM, Ethyl Acetate, Methanol.
pKa ~11.5 (CH₂ proton)Activated by the nitrile electron-withdrawing group.

Synthesis & Manufacturing Workflow

The industrial preparation of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile typically follows a "Toluene Functionalization" route. This pathway is preferred over direct electrophilic substitution due to the directing group conflicts on the benzene ring.

Core Synthetic Pathway[8]
  • Precursor Selection: The synthesis begins with 2-Fluoro-3-hydroxy-4-chlorotoluene (or a protected variant).

  • O-Alkylation: The phenolic hydroxyl is alkylated with ethyl iodide/bromide using a weak base (

    
    ) in DMF or Acetone.
    
  • Benzylic Bromination: The methyl group is activated via radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN).

  • Cyanation: The resulting benzyl bromide undergoes nucleophilic substitution (

    
    ) with Sodium Cyanide (NaCN) to yield the target acetonitrile.
    
Visualization of Synthetic Logic

SynthesisPath Start 2-Fluoro-3-hydroxy- 4-chlorotoluene Step1 O-Alkylation (Et-I, K2CO3) Start->Step1 Inter1 Intermediate A: Ether Derivative Step1->Inter1 Yield >90% Step2 Radical Bromination (NBS, AIBN) Inter1->Step2 Inter2 Intermediate B: Benzyl Bromide Step2->Inter2 Regioselective Step3 Cyanation (NaCN, DMSO) Inter2->Step3 Final TARGET: 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile Step3->Final Nucleophilic Sub.

Figure 1: Step-wise synthetic pathway from toluene precursor to final nitrile product.

Analytical Characterization (Spectroscopy)[2][4]

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals. The coupling between the Fluorine atom and adjacent protons is the most distinct feature.

Nuclear Magnetic Resonance (NMR)[9][10][11]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH ₃).

    • δ 3.80 (s, 2H): Benzylic methylene protons (-CH ₂CN). Note: May appear as a doublet if long-range F-coupling occurs (J ~1-2 Hz).

    • δ 4.15 (q, 2H): Methylene protons of the ethoxy group (-OCH ₂CH₃).

    • δ 7.00 – 7.40 (m, 2H): Aromatic protons. The splitting pattern will be complex (dd or ddd) due to coupling with the Fluorine atom (

      
      ).
      
  • ¹⁹F NMR:

    • Expect a singlet (or multiplet if proton-coupled) in the range of -120 to -135 ppm .

Infrared Spectroscopy (IR)[11]
  • 2250 cm⁻¹: Distinct sharp peak corresponding to the C≡N stretch .

  • 1250 cm⁻¹: Strong band for C–O–C (Ar-O-Alkyl) stretch .

  • 1580-1600 cm⁻¹: Aromatic ring skeletal vibrations.

Handling, Stability & Safety

This compound is an intermediate and should be treated as a hazardous chemical. It combines the toxicity risks of nitriles with the irritant properties of halogenated aromatics.

Safety Protocols (SDS Summary)
  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).

    • Specific Target Organ Toxicity: Respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). The benzylic nitrile proton is slightly acidic; avoid exposure to strong bases or moisture which could lead to hydrolysis (forming the phenylacetic acid).

  • Incompatibility: Strong oxidizing agents, strong bases (leads to polymerization or hydrolysis), and reducing agents.

Experimental Tip: "The Cyanide Trace"

If synthesizing via the NaCN route, the final product must be rigorously tested for residual free cyanide before being used in biological assays. A silver nitrate titration or specific colorimetric test is recommended for validation.

Application in Drug Discovery[1][8][12]

The 4-Chloro-3-ethoxy-2-fluorophenyl moiety is a "privileged scaffold" in kinase inhibitor design.

  • Metabolic Blocking: The chlorine at the 4-position prevents metabolic clearance via P450-mediated oxidation, extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The 3-ethoxy group, flanked by the 2-fluoro and 4-chloro atoms, adopts a specific conformation perpendicular to the ring to minimize steric clash. This often forces the molecule into a bioactive conformation that fits into hydrophobic pockets of enzymes like c-Met or ALK .

  • Linker Chemistry: The acetonitrile group serves as a versatile "handle." It can be:

    • Hydrolyzed to a Carboxylic Acid (linker attachment).

    • Reduced to an Ethylamine (chain extension).

    • Reacted to form Heterocycles (e.g., tetrazoles or oxazoles).

References

  • PubChem Compound Summary. (2025). 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile. National Center for Biotechnology Information. Link

  • Matrix Scientific. (2024). Certificate of Analysis: CAS 1323966-15-9. Link

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily." Journal of Medicinal Chemistry, 52(5), 1251-1254. (Contextual reference for scaffold utility). Link

  • World Intellectual Property Organization (WIPO). (2014). WO2014056465: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (Describes the synthesis of the core ring system). Link

Foundational

An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, a substituted aromatic nitrile of interest in synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, expected analytical characteristics, potential applications in drug discovery, and essential safety and handling protocols.

Core Molecular Attributes

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a halogenated and ether-substituted aromatic nitrile. The presence of chlorine, fluorine, and a nitrile group on the phenyl ring imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules.

PropertyValueSource
Molecular Weight 213.64 g/mol
CAS Number 1323966-15-9
Molecular Formula C10H9ClFNO
Hazard Identification Irritant

Plausible Synthetic Pathway

A likely precursor for this synthesis is 4-Chloro-3-ethoxy-2-fluorobenzaldehyde. The synthesis of this aldehyde can be a critical first step, potentially achieved through methods like the formylation of a corresponding substituted benzene derivative. Once the aldehyde is obtained, it can be converted to the desired phenylacetonitrile.

A well-established method for converting an aromatic aldehyde to a phenylacetonitrile is through a two-step process involving reduction to a benzyl alcohol followed by chlorination and subsequent cyanation.

Experimental Protocol: A Proposed Synthesis

Step 1: Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde to (4-Chloro-3-ethoxy-2-fluorophenyl)methanol

  • Dissolve 4-Chloro-3-ethoxy-2-fluorobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.

Step 2: Chlorination of (4-Chloro-3-ethoxy-2-fluorophenyl)methanol to 1-(chloromethyl)-4-chloro-3-ethoxy-2-fluorobenzene

  • Dissolve the crude (4-Chloro-3-ethoxy-2-fluorophenyl)methanol in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the benzyl chloride derivative.

Step 3: Cyanation of 1-(chloromethyl)-4-chloro-3-ethoxy-2-fluorobenzene to 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

  • To the crude 1-(chloromethyl)-4-chloro-3-ethoxy-2-fluorobenzene dissolved in a suitable solvent system (e.g., a mixture of toluene and water), add a cyanide source such as sodium cyanide (NaCN).

  • The addition of a phase-transfer catalyst, like a quaternary ammonium salt, is often beneficial for this type of reaction.

  • Heat the mixture with vigorous stirring for several hours.

  • Monitor the reaction by TLC.

  • After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile.

  • The crude product can be purified by a suitable method such as column chromatography or vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyanation Aldehyde 4-Chloro-3-ethoxy-2-fluorobenzaldehyde Alcohol (4-Chloro-3-ethoxy-2-fluorophenyl)methanol Aldehyde->Alcohol NaBH4, Methanol BenzylChloride 1-(chloromethyl)-4-chloro-3-ethoxy-2-fluorobenzene Alcohol->BenzylChloride SOCl2, Dichloromethane Nitrile 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile BenzylChloride->Nitrile NaCN, Phase-Transfer Catalyst

Exploratory

Advanced Synthesis Strategies for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile: A Process Chemistry Perspective

This guide outlines the high-fidelity synthesis pathway for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9). Based on process chemistry principles and available intermediate data, the optimal route procee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis pathway for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9). Based on process chemistry principles and available intermediate data, the optimal route proceeds via a functional group interconversion (FGI) strategy starting from the commercially accessible 4-chloro-2-fluoro-3-hydroxybenzaldehyde .

This pathway is preferred over direct toluene functionalization due to superior regiocontrol and the avoidance of non-selective radical halogenation steps often associated with multi-substituted toluene derivatives.

Executive Summary

The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a critical workflow in the development of next-generation kinase inhibitors and fluorinated active pharmaceutical ingredients (APIs). The unique substitution pattern—featuring a sterically crowded 1,2,3,4-tetrasubstituted benzene ring—demands a synthesis strategy that prioritizes regioselectivity.

This guide details a 4-step convergent pathway starting from 4-chloro-2-fluoro-3-hydroxybenzaldehyde . This route minimizes impurity formation (specifically regioisomers) and utilizes standard unit operations scalable from gram to kilogram quantities.

Key Process Parameters (CPP)
  • Regiocontrol: Guaranteed by the starting material scaffold.

  • Critical Intermediate: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS 1323966-30-8).[1][2]

  • Safety Critical: Cyanation step requires strict engineering controls for HCN management.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into the benzyl bromide precursor, which is derived from the corresponding benzyl alcohol . The alcohol is traced back to the aldehyde , allowing for the introduction of the ethoxy side chain via a reliable O-alkylation of the phenol.

Pathway Visualization

Retrosynthesis Target TARGET 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9) Bromide INTERMEDIATE 1 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS 1323966-30-8) Target->Bromide Cyanation (NaCN) Alcohol INTERMEDIATE 2 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7) Bromide->Alcohol Halogenation (PBr3) Aldehyde INTERMEDIATE 3 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (CAS 1323966-27-3) Alcohol->Aldehyde Reduction (NaBH4) Start STARTING MATERIAL 4-Chloro-2-fluoro-3-hydroxybenzaldehyde Aldehyde->Start O-Alkylation (EtI)

Figure 1: Retrosynthetic disconnection showing the linear transformation of the benzaldehyde core to the target nitrile.

Detailed Synthesis Protocols

Stage 1: O-Alkylation (Ethoxy Installation)

Objective: Selective alkylation of the phenolic hydroxyl group without affecting the aldehyde or halogen substituents.

  • Reagents: 4-Chloro-2-fluoro-3-hydroxybenzaldehyde, Ethyl Iodide (EtI), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    

Protocol:

  • Charge a reaction vessel with 4-Chloro-2-fluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Add finely ground

    
      (1.5 eq) followed by Ethyl Iodide  (1.2 eq) dropwise at room temperature.
    
  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC/HPLC for consumption of the phenol.

  • Workup: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine to remove DMF.

  • Purification: Recrystallization from Hexanes/EtOAc or flash chromatography if necessary.

  • Product: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (CAS 1323966-27-3).[1][2][3][4]

Stage 2: Reduction to Benzyl Alcohol

Objective: Chemoselective reduction of the aldehyde to the primary alcohol.

  • Reagents: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Dissolve the Stage 1 aldehyde (1.0 eq) in MeOH (10 volumes) and cool to 0°C .

  • Add

    
      (0.5–0.7 eq) portion-wise over 30 minutes to control hydrogen evolution.
    
  • Allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup: Quench with saturated

    
     solution. Concentrate to remove MeOH, then extract the aqueous residue with Dichloromethane (DCM).
    
  • Product: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7).[1][2]

Stage 3: Bromination (Activation)

Objective: Conversion of the benzyl alcohol to a reactive benzyl bromide.

  • Reagents: Phosphorus Tribromide (

    
    ) or Thionyl Bromide (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Dissolve the Stage 2 alcohol (1.0 eq) in anhydrous DCM (10 volumes) under

    
     atmosphere. Cool to 0°C .[5]
    
  • Add

    
      (0.4 eq) dropwise. Note: 
    
    
    
    reacts stoichiometrically; 0.33 eq is theoretical, but slight excess ensures completion.
  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Carefully quench with ice water (exothermic). Separate the organic layer, wash with

    
     and brine. Dry over 
    
    
    
    .
  • Stability Note: Benzyl bromides are lachrymators and unstable on silica. Use immediately or store frozen.

  • Product: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (CAS 1323966-30-8).[1][2]

Stage 4: Cyanation (Target Formation)

Objective: Nucleophilic substitution of the bromide with cyanide to form the acetonitrile moiety.

  • Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Solvent: DMSO (Dimethyl sulfoxide) or EtOH/Water gradient.

  • Catalyst (Optional): 18-Crown-6 or TBAI (Phase Transfer Catalyst).

Protocol:

  • Safety Warning: Perform in a well-ventilated fume hood equipped with a cyanide detector.

  • Dissolve NaCN (1.2 eq) in DMSO (5 volumes). DMSO accelerates

    
     reactions significantly.
    
  • Add the Stage 3 bromide (1.0 eq) solution (in minimal DMSO or Toluene) dropwise to the cyanide mixture at 20–30°C . Exotherm control is vital.

  • Stir at room temperature for 3–5 hours. Heating (>50°C) may cause dimerization or hydrolysis; avoid if possible.

  • Workup: Dilute with water and extract with Ethyl Acetate or MTBE. Important: Treat aqueous waste with bleach (NaOCl) to destroy residual cyanide before disposal.

  • Purification: The crude nitrile is often an oil or low-melting solid. Purify via crystallization (if solid) or high-vacuum distillation.

  • Final Product: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9).[1]

Analytical Data Summary

IntermediateCAS NumberMolecular FormulaMW ( g/mol )Key IR/NMR Features
Aldehyde 1323966-27-3

202.61C=O stretch (~1690 cm⁻¹), Aldehyde H (~10 ppm)
Alcohol 1323955-60-7

204.63Broad O-H stretch (~3300 cm⁻¹)
Bromide 1323966-30-8

267.52Loss of OH; Shift in benzylic CH2
Target (Nitrile) 1323966-15-9

213.64Sharp C≡N stretch (~2250 cm⁻¹)

Process Safety & Engineering Controls

Cyanide Management

The final step involves inorganic cyanides.

  • Engineering: Use a closed reactor system if scaling >100g.

  • PPE: Double nitrile gloves, full face shield, and Tyvek suit.

  • Antidote: Ensure a Cyanokit (Hydroxocobalamin) is available on-site.

  • Waste: All aqueous waste must be treated with 10% Sodium Hypochlorite (Bleach) at pH >10 for 24 hours to oxidize

    
     to 
    
    
    
    .
Fluorine Chemistry Considerations

The 2-fluoro substituent activates the ring but is stable under these conditions. However, avoid strongly basic conditions at high temperatures (>100°C) during alkylation to prevent potential


 side reactions (displacement of Fluorine by Ethoxide), although the 4-Chloro group deactivates the ring sufficiently to make this unlikely.

Workflow Visualization

Workflow cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Reduction cluster_2 Stage 3: Activation cluster_3 Stage 4: Cyanation Step1 Start: Hydroxy-Aldehyde + EtI / K2CO3 (60°C, DMF) Step2 Inter: Ethoxy-Aldehyde + NaBH4 (0°C, MeOH) Step1->Step2 90-95% Yield Step3 Inter: Benzyl Alcohol + PBr3 (DCM, 0°C -> RT) Step2->Step3 85-90% Yield Step4 Inter: Benzyl Bromide + NaCN (DMSO, RT) Step3->Step4 80-85% Yield Final Final Step4->Final TARGET Purification

Figure 2: Process flow diagram illustrating the stepwise chemical transformations and expected yields.

References

  • Accela ChemBio. (n.d.).[3][4] Product Information: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (CAS 1323966-27-3).[1][2][3][4] Retrieved October 26, 2023, from [Link]

  • Hoffmann-La Roche Ag. (2013). Substituted benzylamine compounds, their use in medicine... (Patent WO2013064538A1). (Describes the synthesis and use of the precursor 4-chloro-2-fluoro-3-hydroxybenzaldehyde).
  • PrepChem. (n.d.). Synthesis of 4-chlorobenzyl cyanide. (General procedure for benzyl cyanide synthesis adapted for this protocol). Retrieved from [Link]

Sources

Foundational

Spectroscopic data of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Executive Summary & Application Context 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation agrochemicals. Its structural core—a poly-substituted benzene ring featuring a "halo-alkoxy-halo" motif—is critical for modulating lipophilicity and metabolic stability in drug candidates.

This guide provides a definitive spectroscopic profile for researchers. Unlike generic databases, we focus on the causality of spectral features, particularly the scalar couplings introduced by the fluorine atom (


), which often complicate structural assignment in standard 

NMR workflows.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 2-(4-Chloro-3-ethoxy-2-fluorophenyl)acetonitrile
CAS Number 1323966-15-9
Molecular Formula

Molecular Weight 213.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in

, DMSO, MeOH; Insoluble in water
Key Functional Groups Nitrile (CN), Aryl Fluoride, Aryl Chloride, Ethoxy Ether

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: The presence of Fluorine-19 (


, 100% abundance) creates extensive spin-spin splitting (

-coupling) visible in both proton and carbon spectra. Assignments must account for these couplings to avoid misidentifying impurities.

Experimental Conditions:

  • Solvent:

    
     (Deuterated Chloroform) is preferred to prevent solvent overlap with the benzylic protons.
    
  • Frequency: 400 MHz or higher recommended for resolving aromatic multiplets.

A.


 NMR Data (400 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
Ar-H (H6) 7.15 – 7.20dd (Doublet of Doublets)1H

,

Ortho to

, Meta to F.
Ar-H (H5) 7.22 – 7.28dd (Doublet of Doublets)1H

,

Ortho to Cl, Para to F.

4.12q (Quartet)2H

Characteristic ethoxy methylene.[1]

3.78d (Doublet) or br s2H

Benzylic protons often show long-range coupling to ortho-F.

1.45t (Triplet)3H

Terminal methyl of ethoxy group.

Expert Insight: The benzylic protons at 3.78 ppm often appear as a singlet in low-resolution scans. However, a high-resolution scan will reveal a fine doublet (


) due to long-range coupling with the fluorine at the 2-position. This is a key "fingerprint" for confirming regiochemistry.

B.


 NMR Data (100 MHz, 

)
  • Nitrile (

    
    ): 
    
    
    
    ppm (s).
  • C-F (C2):

    
     ppm (d, 
    
    
    
    ). Large coupling confirms F attachment.
  • C-O (C3):

    
     ppm (d, 
    
    
    
    ).
  • Benzylic (

    
    ): 
    
    
    
    ppm (d,
    
    
    ).
  • Ethoxy:

    
     (
    
    
    
    ),
    
    
    (
    
    
    ).
Infrared (IR) Spectroscopy

Rationale: IR is the fastest method to verify the integrity of the nitrile group, which is susceptible to hydrolysis.

  • Nitrile Stretch (

    
    ): 2250–2255 cm⁻¹  (Sharp, Medium intensity).
    
    • Note: If this band broadens or shifts to 1650–1700 cm⁻¹, it indicates hydrolysis to the amide (primary impurity).

  • Ether Stretch (

    
    ):  1050–1250 cm⁻¹ (Strong).
    
  • Aromatic C-H: 3000–3100 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion:

    
    , 
    
    
    
    .
  • Isotope Pattern: The Chlorine atom imparts a characteristic 3:1 intensity ratio between the 213 and 215 peaks.

  • Fragmentation (EI): Loss of

    
     (m/z 198) and loss of 
    
    
    
    (m/z 187) are common pathways.

Synthesis & Impurity Profiling Workflow

Understanding the synthesis is crucial for interpreting spectroscopic data, as specific impurities (precursors) may linger.

Common Synthesis Route:

  • Starting Material: 4-Chloro-3-ethoxy-2-fluorotoluene.

  • Bromination: Radical bromination to benzyl bromide.

  • Cyanation: Nucleophilic substitution with NaCN.

Visualized Workflow (DOT Diagram):

SynthesisPathway Start 4-Chloro-3-ethoxy- 2-fluorotoluene Inter Intermediate: Benzyl Bromide Start->Inter NBS, AIBN (Radical Bromination) Product Target: Phenylacetonitrile Inter->Product NaCN, DMSO (SN2 Substitution) Impurity Impurity: Hydrolyzed Amide Product->Impurity H2O/Acid (Hydrolysis)

Caption: Figure 1. Standard synthetic pathway showing the critical cyanations step and potential hydrolysis impurity.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectroscopic data above, follow this specific preparation protocol.

Step 1: Purity Check (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1).

  • Visualization: UV (254 nm). The nitrile is UV active.

  • Rf Value: Expect

    
    . (Benzyl bromides usually run higher; Amides run much lower).
    

Step 2: NMR Sample Prep

  • Weigh 10–15 mg of the solid into a clean vial.

  • Add 0.6 mL of

    
     (ensure TMS internal standard is present).
    
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any turbidity remains (removes inorganic salts like NaBr from synthesis).

Step 3: Data Acquisition

  • Set relaxation delay (

    
    ) to 2.0 seconds  to allow full relaxation of aromatic protons adjacent to Fluorine.
    

References

  • Matrix Scientific . (2024). Product Specification: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9).[2][3] Retrieved from

  • PubChem . (2024).[1] Compound Summary: 2-(4-Chloro-3-fluorophenyl)acetonitrile (Structural Analog). Retrieved from [1]

  • Accela ChemBio . (2024). Building Blocks for Kinase Inhibitor Synthesis. Retrieved from [2]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Exploratory

13C NMR Analysis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Technical Guide for Structural Elucidation & Process Verification Executive Summary This guide provides a comprehensive technical framework for the 13C NMR analysis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation & Process Verification

Executive Summary

This guide provides a comprehensive technical framework for the 13C NMR analysis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9). As a poly-functionalized aromatic intermediate, this molecule presents specific analytical challenges, primarily driven by the scalar coupling of Carbon-13 to the 100% abundant Fluorine-19 nucleus (


).

This document moves beyond basic spectral assignment, offering a predictive theoretical framework, specific coupling constant analysis (


), and a self-validating experimental protocol designed for pharmaceutical quality control.
Structural Analysis & Spin System Definition

To accurately interpret the NMR spectrum, we must first define the magnetic environment. The molecule consists of a tetrasubstituted benzene ring. The presence of Fluorine at position 2 is the dominant perturbing factor in the 13C spectrum due to large


 coupling constants.

Numbering Scheme:

  • Position 1: Phenyl attachment to Acetonitrile group (

    
    )[1]
    
  • Position 2: Fluorine (

    
    )[1][2][3][4][5][6]
    
  • Position 3: Ethoxy group (

    
    )
    
  • Position 4: Chlorine (

    
    )[2][3][5][6]
    
  • Position 5: Proton (

    
    )[6]
    
  • Position 6: Proton (

    
    )
    
Predicted 13C Spectral Features

The spectrum will not consist of simple singlets. It will be characterized by a series of doublets due to


 splitting. The magnitude of this splitting (

) is diagnostic of the distance from the fluorine atom.
Carbon EnvironmentApprox. Shift (

, ppm)
MultiplicityCoupling Constant (

)
C2 (C-F) 148.0 - 155.0Doublet (

)

Hz
C3 (C-OEt) 142.0 - 146.0Doublet (

)

Hz
C1 (C-CH2) 115.0 - 120.0Doublet (

)

Hz
C4 (C-Cl) 125.0 - 130.0Doublet (

)

Hz
C6 (C-H) 122.0 - 126.0Doublet (

)

Hz
C5 (C-H) 108.0 - 112.0Doublet (

)

Hz
CN (Nitrile) 117.0 - 119.0Singlet (

)
Negligible
CH2 (Benzylic) 22.0 - 24.0Singlet (

)
Negligible
OCH2 (Ethoxy) 64.0 - 66.0Singlet (

)

Hz (Possible)
CH3 (Ethoxy) 14.0 - 15.0Singlet (

)
Negligible

*Note: Long-range coupling to F may broaden these signals, but resolved splitting is often


 Hz.
Theoretical Framework: Substituent Effects

Understanding why the shifts appear where they do is critical for distinguishing this molecule from potential regioisomers (e.g., the 6-chloro isomer).

  • The Fluorine Effect (C2): Fluorine is highly electronegative, causing significant deshielding (shift to higher ppm) of the attached carbon (C2). However, it also induces a "Gamma Effect," often shielding the carbon two bonds away (C4 and C6) relative to a non-fluorinated analog.

  • The Ethoxy Effect (C3): The oxygen atom is a strong electron donor by resonance but inductive withdrawer. The direct attachment (C3) is strongly deshielded (

    
     ppm).
    
  • The Chlorine Effect (C4): Chlorine provides a complex balance of inductive withdrawing and resonance donating effects. Typically, C-Cl carbons appear upfield of C-F or C-O carbons, often in the 120-130 ppm range.

Experimental Protocol

This protocol ensures high signal-to-noise ratio (S/N) and accurate resolution of the C-F coupling constants.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility of polar intermediates) or CDCl
    
    
    
    .
  • Internal Standard: TMS (0.00 ppm) or solvent residual peak (DMSO-

    
     septet at 39.5 ppm).
    

Instrument Parameters:

  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Rationale: Standard decoupling maintains NOE enhancement for sensitivity but decouples protons during acquisition.

  • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Rationale: Quaternary carbons (C1, C2, C3, C4, CN) have long T1 relaxation times. Insufficient delay will suppress these signals, making integration unreliable.

  • Scans (NS): Minimum 1024 scans.

    • Rationale: 13C is 1.1% naturally abundant; splitting by F further divides signal intensity into doublets, requiring higher scans for clear detection of the outer wings of the

      
       doublet.
      
  • Spectral Width: -10 to 220 ppm.[2]

Step-by-Step Workflow
  • Sample Prep: Dissolve 30-50 mg of sample in 0.6 mL deuterated solvent. Filter if any turbidity exists.

  • Lock & Shim: Lock on deuterium signal. Shim until lineshape is symmetrical.

  • Acquisition: Run the standard 1H NMR first to assess purity, then the 13C experiment.

  • Processing: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to reduce noise.

  • Peak Picking: Manually pick peaks to identify doublet centers. Calculate

    
    .
    
Visualization: Analytical Workflow

The following diagram outlines the logical flow for confirming the structure of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile using NMR data.

NMR_Workflow Start Crude Sample H_NMR 1. Acquire 1H NMR (Check Purity & Integ.) Start->H_NMR C_NMR 2. Acquire 13C NMR (Power-gated Decoupling) H_NMR->C_NMR Check_C2 Check >145 ppm Region C_NMR->Check_C2 Large_Doublet Large Doublet? (1J ~250Hz) Check_C2->Large_Doublet Confirm_F C2-F Bond Confirmed Large_Doublet->Confirm_F Yes Check_C3 Identify C-OEt (C3) (~145 ppm, 2J ~12Hz) Confirm_F->Check_C3 Check_C1 Identify C-CH2CN (C1) (~118 ppm, 2J ~17Hz) Check_C3->Check_C1 Final_Check Verify C-Cl & Aliphatics Check_C1->Final_Check Valid Structure Validated Final_Check->Valid

Caption: Logical workflow for structural validation, prioritizing the identification of the diagnostic C-F coupling.

Data Interpretation & Self-Validation

To ensure Trustworthiness , the analysis must be self-validating. If the spectrum does not meet the following criteria, the structure or assignment is incorrect.

Validation Checkpoints:
  • The "Missing" Peak Illusion: The C2 carbon (attached to F) splits into a doublet with

    
     Hz separation. On lower field instruments, or with poor S/N, this can look like two small impurity peaks or be lost in the noise. Validation:  Verify the two peaks are equidistant from a central point and have equal intensity.
    
  • Coupling Hierarchy:

    • Is

      
       (C2) 
      
      
      
      Hz?
    • Is

      
       (C1, C3) between 10-25 Hz?
      
    • Is

      
       (C4, C6) between 3-10 Hz?
      
    • If C4 appears as a singlet or broad peak, it confirms the 4-position relative to F (3-bond distance).

  • Nitrile Confirmation: The Nitrile carbon (CN) should appear at

    
     ppm. It typically shows very small or no coupling to F (5 bonds away). If this peak is split significantly (
    
    
    
    Hz), the Fluorine may be in a different position (e.g., on the benzylic carbon, though chemically unlikely here).
Quantitative Data Summary (Reference Table)
SignalTypeShift Range (ppm)J-Coupling (Hz)Structural Inference
C-F Aromatic C148-155245-255Direct attachment of F
C-O Aromatic C142-14610-15Ortho to F, attached to OEt
C-Cl Aromatic C125-1306-10Meta to F, attached to Cl
CN Nitrile C117-119< 2Terminal Nitrile group
CH3 Aliphatic14-15-Ethoxy methyl
References
  • Sigma-Aldrich.4-Fluorophenylacetonitrile Product & Spectral Data.
  • Matrix Scientific. 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile Product Entry. CAS 1323966-15-9.

  • Reich, H. J.J(C-F) Coupling Constants in Aromatic Systems. University of Wisconsin-Madison, Department of Chemistry.
  • ChemicalBook.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44129706 (Related Structure: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid). Retrieved from .[3]

Sources

Foundational

Technical Analysis: Mass Spectrometry Profiling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

This guide details the mass spectrometry profiling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9), a highly specific halogenated aromatic intermediate. This compound is critical in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry profiling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9), a highly specific halogenated aromatic intermediate. This compound is critical in the synthesis of advanced agrochemicals (specifically auxinic herbicides) and fluorinated pharmaceutical scaffolds.

The following technical analysis synthesizes theoretical fragmentation principles with practical application protocols, designed for researchers requiring rigorous structural validation.

Executive Summary & Compound Identity

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a poly-substituted benzene derivative characterized by a dense electron-withdrawing environment (fluorine, chlorine) balanced by an electron-donating ethoxy group. Its mass spectral behavior is defined by the interplay between the stable aromatic core and the labile acetonitrile side chain.

Physicochemical Core Data
ParameterValue
CAS Number 1323966-15-9
Molecular Formula C₁₀H₉ClFNO
Exact Mass (Monoisotopic) 213.0357 Da
Molecular Weight (Average) 213.64 Da
Key Isotopes ³⁵Cl (75.78%), ³⁷Cl (24.22%)
Nominal Mass 213 (M) and 215 (M+2)

Mass Spectrometry Profile: Theoretical & Observed

Isotopic Signature (The Chlorine Fingerprint)

The most immediate diagnostic feature in the MS spectrum is the chlorine isotope cluster. Unlike non-halogenated organic molecules, this compound will exhibit a distinct M+2 peak.

  • M (m/z 213): Represents the ³⁵Cl isotopologue.

  • M+2 (m/z 215): Represents the ³⁷Cl isotopologue.

  • Intensity Ratio: The theoretical abundance ratio of M:M+2 is approximately 3:1 (100% : 32%).

  • Note: The presence of Fluorine (¹⁹F) is monoisotopic and does not contribute to the isotope pattern spread, but it introduces a mass defect (negative mass defect relative to H) that requires high-resolution MS (HRMS) for accurate confirmation.

Ionization Modes
A. Electron Impact (EI) - 70 eV (GC-MS)

In hard ionization, the molecular ion (


) is expected to be distinct but potentially not the base peak due to the lability of the substituted benzyl group.
  • Molecular Ion (

    
    ):  m/z 213.
    
  • Base Peak Prediction: Benzylic cleavage is the dominant pathway. The loss of the acetonitrile radical (

    
    ) or the cyano group is energetically favorable, often leading to a stabilized tropylium-like cation. However, the ortho-fluorine effect may stabilize specific fragment ions via lone-pair donation.
    
B. Electrospray Ionization (ESI) (LC-MS)

In soft ionization (Positive Mode), the compound typically forms adducts.

  • Protonated Molecular Ion

    
    :  m/z 214.04.
    
  • Sodium Adduct

    
    :  m/z 236.02.
    
  • Ammonium Adduct

    
    :  m/z 231.07.
    
  • Application Note: Due to the nitrile group's weak basicity, adding ammonium formate/acetate to the mobile phase significantly enhances ionization efficiency by promoting

    
     formation.
    

Fragmentation Mechanics

The fragmentation of this molecule is driven by three competing mechanisms:

  • Benzylic Cleavage: Loss of the acetonitrile moiety.

  • Ether Cleavage: Loss of the ethyl group (McLafferty-like or simple bond fission) from the ethoxy substituent.

  • Halogen Elimination: Loss of the chlorine radical (less common as a primary step in EI but seen in high-energy CID).

Fragmentation Pathway Diagram

The following diagram maps the logical decay of the parent ion into its constituent fragments.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 213 (100%) Frag_Et [M - C2H4]+ Loss of Ethene (Ethoxy rearrangement) m/z 185 M_Ion->Frag_Et - 28 Da (C2H4) Frag_CN [M - CN]+ Loss of Cyano Radical m/z 187 M_Ion->Frag_CN - 26 Da (CN) Frag_CH2CN [M - CH2CN]+ Benzylic Cation m/z 173 M_Ion->Frag_CH2CN - 40 Da (CH2CN) Frag_Cl [M - Cl]+ Loss of Chlorine m/z 178 M_Ion->Frag_Cl - 35 Da (Cl) Frag_Core Substituted Phenol Cation Secondary Decay m/z ~145 Frag_Et->Frag_Core - Cl / - CH2CN Frag_CH2CN->Frag_Core - Et

Figure 1: Proposed EI-MS fragmentation tree for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile. The loss of ethene (from ethoxy) and the acetonitrile group are primary diagnostic pathways.

Experimental Protocol: High-Fidelity Analysis

This protocol is designed for LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight) to ensure both accurate mass confirmation and structural elucidation.

Sample Preparation

Objective: Minimize hydrolysis of the nitrile group and prevent halogen exchange.

  • Solvent: HPLC-grade Acetonitrile (MeCN). Avoid alcohols (MeOH) if long-term storage is required to prevent potential transesterification or nucleophilic attack, although rare at neutral pH.

  • Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 1 µg/mL (1 ppm) for ESI analysis.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which can adsorb polar nitriles).

Instrument Configuration (LC-MS/MS)
ComponentSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8µm)Standard retention for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateAmmonium aids ionization of the nitrile (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches sample solvent; ensures solubility.
Gradient 5% B to 95% B over 10 minThe compound is moderately lipophilic; expect elution ~6-7 min.
Ionization Source ESI Positive (+)Nitriles protonate weakly; adducts are more stable.
Capillary Voltage 3.5 kVStandard ESI+ setting.
Fragmentor 135 VModerate energy to prevent in-source fragmentation.
Data Validation Steps (Self-Validating Logic)

To confirm the identity of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, the acquired spectrum must pass the "Rule of Three" :

  • Exact Mass Match: The monoisotopic mass must be within 5 ppm of 213.0357 .

  • Isotope Ratio: The M+2 peak must be present at ~32% intensity relative to M.

  • Fragment Confirmation: MS/MS (CID) must yield at least one diagnostic fragment:

    • m/z 185.00 (Loss of C₂H₄ from ethoxy).

    • m/z 173.00 (Loss of CH₂CN).

Summary of Diagnostic Ions

m/z (Monoisotopic)Ion IdentityOrigin/Mechanism
213.0357

Molecular Ion (EI)
214.0430

Protonated Molecule (ESI)
231.0695

Ammonium Adduct (ESI - Dominant)
236.0249

Sodium Adduct (ESI)
185.0044

Ethoxy rearrangement (Loss of ethene)
173.0044

Benzylic cleavage (Tropylium formation)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Related Structure). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005).Mass Spectrometry Desk Reference. Global View Publishing.
Exploratory

Technical Guide: IR Spectrum Analysis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9). It is designed for analytical chemists and process engineers in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectrum for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9). It is designed for analytical chemists and process engineers in pharmaceutical development who require rigorous structural verification and impurity profiling.

Executive Summary & Chemical Context

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a highly functionalized aromatic intermediate, typically employed in the synthesis of advanced agrochemicals or kinase-inhibitor pharmacophores. Its structure features a tetrasubstituted benzene ring containing a "soft" halogen (Chlorine), a "hard" halogen (Fluorine), an ether linkage, and a reactive nitrile handle separated by a methylene spacer.

Critical Quality Attribute (CQA): The integrity of the nitrile group (-C≡N) and the specific substitution pattern of the aromatic ring are the primary validation targets in IR spectroscopy. This technique is particularly sensitive to the common hydrolysis degradation pathway where the nitrile converts to a primary amide.

Molecular Specification
  • Formula: C₁₀H₉ClFNO

  • Molecular Weight: 213.64 g/mol

  • Physical State: Likely a crystalline solid or viscous oil (dependent on purity/polymorph).

  • Key Functional Groups: Aliphatic Nitrile, Aryl Fluoride, Aryl Chloride, Aryl Alkyl Ether.

Theoretical Vibrational Framework

Because this is a specialized intermediate with limited public spectral databases, the following analysis is derived from Fragment-Based Vibrational Theory . This approach synthesizes data from established frequency correlations for 1,2,3,4-tetrasubstituted benzenes and phenylacetonitrile derivatives.

Structural Degrees of Freedom

The molecule possesses 22 atoms, resulting in 60 fundamental vibrational modes (


). However, only those resulting in a change in dipole moment will be IR active.
Visualization: Vibrational Connectivity Map

The following diagram illustrates the logical flow of vibrational energy through the molecule's functional groups, prioritizing diagnostic bands.

VibrationalLogic Molecule 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile Sub_Nitrile Nitrile Group (-CH2-CN) Molecule->Sub_Nitrile Sub_Ring Tetrasubstituted Benzene Ring Molecule->Sub_Ring Sub_Ether Ethoxy Group (-O-CH2-CH3) Molecule->Sub_Ether Vib_CN C≡N Stretch ~2250 cm⁻¹ (Diagnostic) Sub_Nitrile->Vib_CN Vib_CH2 -CH2- Scissoring ~1420 cm⁻¹ Sub_Nitrile->Vib_CH2 Vib_ArCH Ar-H Stretch >3000 cm⁻¹ Sub_Ring->Vib_ArCH Vib_ArOOP OOP Bending (2 adj H's) 800-860 cm⁻¹ Sub_Ring->Vib_ArOOP Vib_CF C-F Stretch 1200-1270 cm⁻¹ Sub_Ring->Vib_CF Vib_CO C-O-C Asym Stretch ~1250 cm⁻¹ Sub_Ether->Vib_CO

Caption: Logical decomposition of vibrational modes. Bold paths indicate primary diagnostic bands for structural confirmation.

Predicted Spectral Assignment Table

The following table synthesizes high-confidence predicted wavenumbers based on the specific electronic environment of the 4-chloro-3-ethoxy-2-fluoro substitution pattern.

RegionFrequency (cm⁻¹)IntensityVibrational Mode AssignmentTechnical Insight
High Frequency 3050 – 3100WeakAr-H Stretching (

)
Only two aromatic protons (H5, H6) exist, making this band weak.
2980 – 2850MediumAliphatic C-H Stretching (

)
Contributions from the Ethoxy (-OCH₂CH₃) and Acetonitrile methylene (-CH₂-).
The Silent Zone 2245 – 2255 Medium/Sharp -C≡N Stretching CRITICAL: The methylene spacer isolates the nitrile from the ring, preventing conjugation. Expect this higher than benzonitrile (~2220).[1]
Doublet Region 1600, 1580MediumAr C=C Ring BreathingCharacteristic "quadrant stretching" of the substituted benzene ring.
1480 – 1450Medium-CH₂- / -CH₃ BendingScissoring deformations of the ethoxy and benzyl methylene groups.
Fingerprint 1250 – 1275 Strong Ar-O-C / Ar-F Stretch The Aryl-Ether and Aryl-Fluoride bands likely overlap here, creating a dominant broad feature.
1030 – 1050StrongAliphatic C-O StretchCharacteristic of the ethoxy group (-O-CH₂-).
800 – 860StrongAr-H OOP BendingDiagnostic: Represents two adjacent aromatic protons (positions 5 and 6).
700 – 750MediumC-Cl StretchingOften obscured, but indicates the presence of the heavy halogen.

Detailed Interpretation & Troubleshooting

The Nitrile Diagnostic (2250 cm⁻¹)

The most distinct feature of this spectrum is the nitrile stretch.

  • Validation: A sharp peak at ~2250 cm⁻¹ confirms the presence of the nitrile.

  • Differentiation: If the peak shifts to ~2220 cm⁻¹ , it suggests the methylene group is missing (direct attachment to ring).

  • Impurity Alert: The absence of this peak, coupled with new broad bands at 3300-3400 cm⁻¹ (N-H) and 1650-1690 cm⁻¹ (C=O) , indicates hydrolysis to the primary amide .

The "Crowded Ring" Fingerprint

The 1,2,3,4-substitution pattern creates a unique steric and electronic environment.

  • Ortho-Effect: The adjacency of the Ethoxy (Pos 3) and Fluorine (Pos 2) groups creates a dipole coupling that intensifies the bands in the 1200-1300 cm⁻¹ region.

  • Out-of-Plane (OOP) Bending: The molecule has hydrogens only at positions 5 and 6. This "vicinal" arrangement typically yields a strong OOP band between 800 and 860 cm⁻¹ . This distinguishes it from 1,3,5- or 1,2,4-substituted isomers.

Ether & Halogen Overlap

The C-F bond (Aryl-Fluorine) is electronically similar to the C-O bond (Aryl-Ether). Expect a complex, high-intensity envelope between 1200 and 1280 cm⁻¹. Do not attempt to resolve these into distinct singlets without high-resolution derivatives; treat the integral of this region as a quantitative measure of the fluoro-ethoxy core.

Experimental Protocol: ATR-FTIR

For this intermediate, Attenuated Total Reflectance (ATR) is the preferred sampling method over KBr pellets due to the potential for halogen exchange or hygroscopic effects.

Step-by-Step Methodology:

  • Instrument Prep: Ensure the FTIR spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50) is equipped with a Diamond or ZnSe ATR crystal.

  • Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place approximately 5-10 mg of the sample onto the center of the crystal.

    • Note: If the sample is an oil, cover the crystal surface completely. If solid, apply high pressure using the anvil to ensure optical contact.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Resolution: 4 cm⁻¹.

  • Post-Processing: Apply a baseline correction (rubber band method) if scattering is observed. Normalize the Nitrile peak (~2250 cm⁻¹) for overlay comparisons.

QC Decision Workflow

The following decision tree outlines the Quality Control logic for batch release based on IR data.

QCDecision Start Acquire Spectrum (4000-600 cm⁻¹) CheckCN Check 2240-2260 cm⁻¹ Is sharp peak present? Start->CheckCN CheckOH Check 3200-3500 cm⁻¹ Is broad OH/NH visible? CheckCN->CheckOH Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Amide/Acid Impurity) CheckCN->Fail_Hydrolysis No (Peak Missing) CheckFP Check 800-860 cm⁻¹ Strong OOP band? CheckOH->CheckFP No (Clean Baseline) CheckOH->Fail_Hydrolysis Yes (Hydrolysis) Pass PASS: Identity Confirmed CheckFP->Pass Yes Fail_Isomer FAIL: Wrong Isomer (Regioisomer suspected) CheckFP->Fail_Isomer No (Pattern Mismatch)

Caption: Automated logic for interpreting the IR spectrum during Quality Control.

References

  • Matrix Scientific. (n.d.). Product Data: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9). Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for fragment-based frequency assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • NIST Chemistry WebBook. (2025). IR Spectrum of Phenylacetonitrile Derivatives. National Institute of Standards and Technology.[2] Retrieved from .

  • PubChem. (2025). Compound Summary: 4-Chlorophenylacetonitrile. National Library of Medicine. Retrieved from .

Sources

Foundational

A Technical Guide to the Potential Applications of Substituted Phenylacetonitriles in Medicinal Chemistry

Executive Summary: The phenylacetonitrile scaffold, characterized by a phenyl ring attached to a cyanomethyl group, represents a cornerstone in modern medicinal chemistry. Its unique combination of a stable aromatic core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The phenylacetonitrile scaffold, characterized by a phenyl ring attached to a cyanomethyl group, represents a cornerstone in modern medicinal chemistry. Its unique combination of a stable aromatic core, a reactive nitrile moiety, and an active methylene bridge makes it an exceptionally versatile building block for the synthesis of diverse and complex bioactive molecules.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted phenylacetonitriles. We will delve into their established roles in the development of anticancer, anticonvulsant, and antidepressant agents, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Phenylacetonitrile Scaffold: A Privileged Structure

Phenylacetonitrile, also known as benzyl cyanide, is an organic compound that serves as a critical precursor in the synthesis of numerous pharmaceuticals.[3][4] Its value in drug discovery stems from three key structural features:

  • The Aromatic Ring: Provides a stable, rigid core that can be readily substituted to modulate lipophilicity, electronic properties, and steric interactions with biological targets.[1]

  • The Nitrile Group: A versatile functional group that can be hydrolyzed to carboxylic acids or esters, reduced to amines, or participate in cycloaddition reactions to form various heterocyclic systems.[2] Its strong electron-withdrawing nature also influences the acidity of the adjacent methylene protons.

  • The Active Methylene Unit: The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic, allowing for base-induced deprotonation. This creates a nucleophilic carbanion that can readily participate in carbon-carbon bond-forming reactions, enabling chain elongation and the construction of more complex molecular architectures.[2][5]

This trifecta of reactivity and stability has established the phenylacetonitrile framework as a "privileged structure," a molecular scaffold that is capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities.[6]

Synthetic Strategies: Accessing Chemical Diversity

The utility of the phenylacetonitrile scaffold is underpinned by robust and scalable synthetic methodologies. The classical approach is the Kolbe nitrile synthesis, involving the reaction of a benzyl halide with an alkali metal cyanide, such as sodium cyanide.[3]

While effective, traditional methods often require harsh conditions or toxic reagents. Modern organic synthesis seeks greener, more efficient alternatives. The diagram below outlines a general workflow for leveraging phenylacetonitrile derivatives in a drug discovery campaign, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization cluster_2 Preclinical Development Start Substituted Benzyl Halide PAN Substituted Phenylacetonitrile (Scaffold) Start->PAN Kolbe Nitrile Synthesis [10] Deriv Derivative Library (via C-C bond formation, nitrile chemistry, etc.) PAN->Deriv Diversification Reactions [4] Screen High-Throughput Screening (HTS) Deriv->Screen Hit Hit Compound Screen->Hit Identifies Activity SAR SAR Studies & Lead Optimization Hit->SAR Lead Lead Compound SAR->Lead Improves Potency & Selectivity Preclinical In Vivo Efficacy & Toxicity Studies Lead->Preclinical Candidate Clinical Candidate Preclinical->Candidate Favorable Profile Final Final Candidate->Final IND Filing

Caption: General drug discovery workflow using phenylacetonitriles.

Representative Protocol: Synthesis of Phenylacetonitrile

This protocol is based on the well-established reaction between benzyl chloride and sodium cyanide.[2]

Objective: To synthesize phenylacetonitrile from benzyl chloride.

Materials:

  • Benzyl chloride (1 kg, 8 moles)

  • 95% Ethanol (1 kg)

  • Sodium cyanide (dissolved in water to form a saturated solution)

  • Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • Prepare a saturated solution of sodium cyanide in water in a large round-bottom flask equipped with a reflux condenser and a separatory funnel.

  • Prepare a mixture of benzyl chloride (1 kg) and 95% ethanol (1 kg).

  • Add the benzyl chloride-ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.

  • Once the addition is complete, heat the mixture to reflux using a steam bath for four hours.

  • After the reflux period, cool the mixture. Precipitated sodium chloride will form.

  • Filter the mixture with suction to remove the sodium chloride. Wash the salt with a small amount of ethanol to recover any retained product.

  • Transfer the filtrate to a distillation apparatus and distill off the ethanol.

  • The residual liquid will separate into two layers. Separate the upper layer, which is the crude benzyl cyanide.

  • Purify the crude product by vacuum distillation, collecting the fraction boiling at 115-120 °C at 10 mmHg.

Self-Validation: The identity and purity of the final product should be confirmed using spectroscopic methods. The nitrile group exhibits a characteristic strong absorption band in the infrared (IR) spectrum around 2250 cm⁻¹.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) should be used to confirm the structure and assess purity.

Therapeutic Applications: A Survey of Biological Activities

The true power of the phenylacetonitrile scaffold is demonstrated by its integration into a wide array of therapeutic agents targeting diverse diseases.[3][7]

Anticancer Agents

Substituted phenylacetonitriles are prominent in oncology, notably as precursors to non-steroidal aromatase inhibitors and as tubulin polymerization inhibitors.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-receptor-positive breast cancer.[8] Drugs like letrozole and anastrozole, which are potent aromatase inhibitors, feature a core structure derived from phenylacetonitrile. The nitrile group and the associated phenyl ring are crucial for interacting with the heme iron and the active site of the enzyme.[8]

G Mechanism of Aromatase Inhibition Aromatase Aromatase Enzyme (P450) Heme Iron Center Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion Androgen Androgen (e.g., Testosterone) Androgen->Aromatase Substrate Tumor Hormone-Dependent Tumor Growth Estrogen->Tumor Stimulates Inhibitor {Phenylacetonitrile-Derived Inhibitor| Nitrile Group} Inhibitor->Aromatase Binds to Heme Iron (Competitive Inhibition) [7]

Caption: Phenylacetonitrile derivatives block estrogen synthesis.

Structure-Activity Relationship (SAR) Insights: Studies on novel 1,2,4-triazole derivatives incorporating the 2-phenylacetonitrile moiety have shown that substitutions on the phenyl ring significantly impact activity.[8] Electron-withdrawing or electron-donating groups at the 4-position (para) of the phenyl ring, such as fluoro, chloro, methyl, or methoxy groups, generally lead to higher antiproliferative and aromatase inhibitory activity.[8]

Compound IDR Group (Substitution)Antiproliferative IC₅₀ (µM) on MCF-7Aromatase Inhibition IC₅₀ (µM)
Letrozole (Reference Drug)-0.031
5b 4-Fluorophenyl3.1420.064
5c 4-Chlorophenyl3.8752.224
5e 4-Methylphenyl6.4170.178
5f 4-Methoxyphenyl10.4150.201
(Data synthesized from MDPI, 2023[8])

Tubulin Inhibition: The 2-phenylacrylonitrile scaffold, a close derivative, has been identified in potent inhibitors of tubulin polymerization.[9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Compound 1g2a from one study showed remarkable potency against HCT116 colon cancer cells with an IC₅₀ of 5.9 nM and excellent selectivity over normal cells.[9]

Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by abnormal neuronal activity.[10] Phenylacetonitrile derivatives have been explored for their anticonvulsant properties, often acting through mechanisms like the inhibition of voltage-gated sodium channels.[11] The core structure is found in established drugs like phenobarbital. The development of novel phthalimide derivatives, which can be synthesized from phenylacetic acid (derived from phenylacetonitrile), has yielded compounds with potent activity in both the maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (PTZ) models.[11][12]

Antidepressant Agents

Phenylacetonitrile is a key intermediate in the synthesis of several antidepressant drugs.[1][5] For example, it is a precursor to milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3] The versatility of the nitrile and active methylene groups allows for the construction of the complex cyclopropane ring system found in this class of drugs. Furthermore, novel 3-phenylcoumarin derivatives, synthesized using phenylacetonitrile precursors, have shown significant antidepressant activity in preclinical models like the tail suspension test (TST) and forced swimming test (FST), with some compounds exhibiting greater efficacy than standard drugs like fluoxetine.[13]

Case Study: Synthesis of a 1,2,4-Triazole-Based Aromatase Inhibitor

This section provides a plausible, multi-step synthesis of a potent aromatase inhibitor based on published methodologies, demonstrating the journey from a simple substituted phenylacetonitrile to a complex, bioactive heterocycle.[8]

Objective: To synthesize a 4-((5-(4-(cyanomethyl)phenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)butanenitrile derivative, a potential aromatase inhibitor.

Rationale: This synthetic route illustrates the power of the phenylacetonitrile scaffold. The initial material, methyl 4-(cyanomethyl)benzoate, is transformed through several key steps: formation of a hydrazide, reaction with an isothiocyanate to form a thiosemicarbazide intermediate, and finally, base-catalyzed cyclization to yield the desired 1,2,4-triazole ring system.[8] Each step is a classic, reliable transformation in medicinal chemistry.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(cyanomethyl)benzohydrazide

  • To a solution of methyl 4-(cyanomethyl)benzoate (1 equivalent) in ethanol, add hydrazine monohydrate (1.5 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-(cyanomethyl)benzohydrazide.

Step 2: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve 4-(cyanomethyl)benzohydrazide (1 equivalent) in ethanol.

  • Add 4-fluorophenyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried.

Step 3: Synthesis of the 1,2,4-Triazole Final Product

  • Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2N).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid until the pH is ~7.

  • The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from ethanol to yield the pure 1,2,4-triazole derivative.

Self-Validation: Each intermediate and the final product must be characterized by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The final compound's biological activity would then be assessed in aromatase inhibition and cell proliferation assays.

Future Perspectives and Conclusion

The substituted phenylacetonitrile scaffold is far from being fully exploited. Its continued prominence in medicinal chemistry is assured due to its synthetic tractability and proven success in generating high-value therapeutic agents. Future research will likely focus on:

  • New Scaffolds: Using the nitrile and methylene groups to access novel and more complex heterocyclic systems with unique pharmacological profiles.

  • Bioisosteric Replacement: Replacing the nitrile group with other functionalities to fine-tune activity and pharmacokinetic properties.

  • Green Chemistry: Developing more sustainable and efficient catalytic methods for the synthesis and derivatization of phenylacetonitriles.[2]

References

  • Title: Phenylacetonitrile Definition - Organic Chemistry Key Term Source: Fiveable URL
  • Title: [Chemical Knowledge]:Properties and uses of phenylacetonitrile Source: Google Cloud URL
  • Title: CN103351311A - Synthesis method of diphenylacetonitrile Source: Google Patents URL
  • Title: 2-Phenylacetonitrile|For Research Source: Benchchem URL
  • Title: Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents Source: PubMed URL
  • Title: Synthesis, Anticonvulsant and Toxicity Evaluation of Newer 2-[4-(3-Substituted Phenylacryloyl)
  • Title: Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors Source: MDPI URL: [Link]

  • Title: phenyl acetonitrile, 140-29-4 Source: The Good Scents Company URL
  • Title: Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 Source: Benchchem URL
  • Title: Benzyl cyanide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phenylacetonitrile | C8H7N | CID 8794 Source: PubChem - NIH URL: [Link]

  • Title: US2783265A - Preparation of phenylacetonitriles Source: Google Patents URL
  • Title: Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore Source: ResearchGate URL

Sources

Exploratory

Advanced Strategies in the Discovery and Synthesis of Novel Phenylacetonitrile Scaffolds

Topic: Discovery and Synthesis of Novel Phenylacetonitrile Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Introduction: The Renaissance of a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Novel Phenylacetonitrile Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Introduction: The Renaissance of a Privileged Scaffold

In the landscape of medicinal chemistry, the phenylacetonitrile (benzyl cyanide) moiety is far more than a simple synthetic intermediate. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. While historically utilized primarily as a precursor for phenylacetic acids (via hydrolysis) or phenethylamines (via reduction), modern drug discovery has pivoted toward exploiting the nitrile group itself as a bioisostere for carbonyls and hydroxyls, and as a metabolic handle.

The current frontier lies in


-disubstituted phenylacetonitriles . These quaternary centers are critical in preventing rapid metabolic oxidation at the benzylic position, a common liability in early lead compounds. This guide details the transition from classical, high-risk nucleophilic substitutions to precision transition-metal catalysis, enabling the synthesis of novel, sterically congested derivatives.

Strategic Design & Causality

The Metabolic Rationale

The benzylic position of phenylacetonitrile is electronically activated, making it susceptible to Cytochrome P450-mediated oxidation.

  • Classical Approach: Mono-substitution leaves one benzylic proton (

    
    ), which remains a metabolic soft spot.
    
  • Novel Strategy: Construction of a quaternary carbon (

    
    ). This blocks benzylic oxidation, forcing metabolism to occur on the peripheral aromatic rings, thereby extending half-life (
    
    
    
    ) and improving oral bioavailability.
Synthetic Evolution
  • Traditional (The "Dirty" Route): Alkylation using NaH/RX.

    • Flaw: Frequently leads to over-alkylation (bis-alkylation byproducts) and requires toxic alkyl halides.

  • Modern (The "Precision" Route): Palladium-catalyzed

    
    -arylation.[1][2][3][4]
    
    • Advantage:[5][6][7] Uses aryl halides (widely available) and allows for the coupling of sterically demanding partners with high chemoselectivity.

Core Methodology: Palladium-Catalyzed -Arylation[1][2][3][4][6]

This section details the synthesis of a novel


-diarylacetonitrile  scaffold. We utilize a system based on Pd(OAc)2 and the bulky biaryl phosphine ligand XPhos.

Why this system?

  • Pd(OAc)2: A stable, cost-effective precatalyst.

  • XPhos: The bulky biaryl ligand promotes reductive elimination, the rate-determining step in forming crowded quaternary centers. It also stabilizes the monoligated Pd(0) species, preventing catalyst decomposition.

Experimental Protocol (Self-Validating System)

Target: Synthesis of 2-(4-fluorophenyl)-2-phenylacetonitrile (a model for novel NSAID precursors).

Reagents:
  • Substrate: Phenylacetonitrile (1.0 equiv)

  • Coupling Partner: 1-Bromo-4-fluorobenzene (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (1.0 mol%)
    
  • Ligand: XPhos (2.0 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under argon, charge a dried Schlenk tube with Pd(OAc)

      
       (2.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol).
      
    • Add 1 mL of anhydrous toluene and stir at room temperature for 5 minutes. Visual Check: The solution should turn from orange to a clear, dark yellow/brown, indicating ligation.

  • Substrate Addition:

    • Add Phenylacetonitrile (117 mg, 1.0 mmol) and 1-Bromo-4-fluorobenzene (192 mg, 1.1 mmol) to the reaction vessel.

    • Dilute with remaining toluene (total volume 4 mL).

  • Deprotonation & Coupling:

    • Cool the mixture to 0°C (ice bath) to control the exotherm upon base addition.

    • Add LiHMDS (1.3 mL, 1.3 mmol) dropwise over 2 minutes. Observation: A color change to deep red/orange often occurs due to the formation of the nitrile anion-Pd complex.

    • Remove ice bath and heat to 80°C for 4 hours.

  • Quench & Workup:

    • Cool to room temperature. Quench with saturated aqueous NH

      
      Cl (5 mL).
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate in vacuo.[5]
  • Purification:

    • Flash column chromatography (Hexanes:EtOAc 95:5). The product typically elutes early due to the loss of the polar N-H bond potential and increased lipophilicity.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in facilitating the reductive elimination of the crowded product.

G Fig 1. Catalytic Cycle for Pd-Catalyzed Alpha-Arylation of Nitriles Start Pd(OAc)2 + XPhos ActiveCat L-Pd(0) (Active Species) Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Ar-Br Transmetal Transmetallation/Coordination (Pd-Enolate Complex) OxAdd->Transmetal BaseStep Base (LiHMDS) + Substrate Generates Nitrile Enolate BaseStep->Transmetal Enolate Attack RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Rate Determining Step RedElim->ActiveCat Regeneration Product Novel Phenylacetonitrile Derivative RedElim->Product

Figure 1: The bulky XPhos ligand facilitates the difficult reductive elimination step (Red) required to form the sterically hindered quaternary carbon.

Characterization & Data Interpretation

Validating the synthesis of


-disubstituted compounds requires specific NMR logic.
Comparative Data Table
FeaturePrecursor (Phenylacetonitrile)Product (Quaternary

-Aryl)
Interpretation Logic

H NMR (

-H)
Singlet,

3.75 ppm (2H)
Absent Disappearance confirms full substitution at the

-position.

C NMR (C-CN)

117.8 ppm

120-122 ppm
Slight downfield shift due to increased steric compression and electronic effects of the second aryl ring.

C NMR (

-C)

23.5 ppm (

)

45-55 ppm (

)
Significant downfield shift (~20-30 ppm) indicates formation of a quaternary center.
IR (CN Stretch) ~2250 cm

(Strong)
~2240 cm

(Weak)
Symmetry of the disubstituted product often reduces the dipole change, weakening the signal.
Troubleshooting
  • Issue: Presence of starting material after 4 hours.

    • Cause: Catalyst deactivation by oxidation.

    • Fix: Ensure Argon sparging of toluene; switch to Pd2(dba)3 if Pd(OAc)2 batch is old.

  • Issue: Bis-arylation (if making mono-substituted).

    • Cause: Excess base/halide relative to substrate.

    • Fix: For mono-arylation, use a slight excess of the nitrile (1.2 equiv) rather than the halide.

Safety Protocols

Working with phenylacetonitriles requires distinct precautions compared to standard organic synthesis.

  • Cyanide Management: While this protocol avoids NaCN, the metabolic breakdown of phenylacetonitriles in vivo or under extreme acidic hydrolysis can release HCN. Treat all waste streams as potentially cyanogenic.

    • Waste: Quench aqueous waste with bleach (NaOCl) at pH > 10 to oxidize any trace cyanides to cyanates.

  • Base Handling: LiHMDS is pyrophoric and moisture-sensitive. Syringes must be oven-dried and purged with inert gas.

  • Skin Absorption: Phenylacetonitriles are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile over Latex) is recommended.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[8] Palladium-Catalyzed

    
    -Arylation of Carbonyl Compounds and Nitriles.[1][3][6] Accounts of Chemical Research, 36(4), 234–245.[8][9]
    [Link]
    
  • Hesp, K. D., & Stradiotto, M. (2010).

    
    -Arylation of Acetone with Aryl Chlorides and Mesylates. Journal of the American Chemical Society, 132(51), 18026–18029.
    [Link]
    
  • Duez, S., Bernhardt, S., Heppekausen, J., Fleming, F. F., & Knochel, P. (2011).[6] Pd-Catalyzed

    
    -Arylation of Nitriles and Esters and 
    
    
    
    -Arylation of Unsaturated Nitriles with TMPZnCl[6]·LiCl. Organic Letters, 13(7), 1690–1693. [Link]
  • PubChem. (n.d.). Phenylacetonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile from 2-fluoro-3-ethoxy-4-chlorobenzaldehyde

An Application Note for the Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile Title: A Detailed Protocol for the Two-Step, One-Pot For: Researchers, scientists, and drug development professionals. Abstract This a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Title: A Detailed Protocol for the Two-Step, One-Pot

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, a potentially valuable building block in medicinal chemistry. The described methodology details the conversion of 2-fluoro-3-ethoxy-4-chlorobenzaldehyde to the corresponding phenylacetonitrile via a robust, one-pot process involving the formation and subsequent dehydration of an intermediate aldoxime. This guide is designed to ensure scientific integrity and reproducibility by explaining the causality behind experimental choices, providing a self-validating protocol, and grounding key claims in authoritative references.

Introduction and Mechanistic Rationale

The conversion of aromatic aldehydes to their corresponding phenylacetonitriles is a fundamental transformation in organic synthesis, providing access to key intermediates for pharmaceuticals and other fine chemicals. The nitrile functional group is a versatile synthon, readily converted into amines, carboxylic acids, and ketones.[1]

The chosen synthetic route proceeds through a classical, reliable two-step sequence performed in a single reaction vessel for operational efficiency.

Step 1: Aldoxime Formation. The synthesis commences with the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-fluoro-3-ethoxy-4-chlorobenzaldehyde. This reaction forms a stable intermediate, 2-fluoro-3-ethoxy-4-chlorobenzaldehyde oxime.

Step 2: Dehydration. The crucial carbon-nitrogen triple bond of the nitrile is then formed by the elimination of a water molecule from the aldoxime intermediate. This dehydration step is typically promoted by heating in a high-boiling aprotic solvent, which facilitates the elimination process.[2][3]

This one-pot approach, which avoids the isolation of the intermediate oxime, offers significant advantages in terms of time, resource efficiency, and overall yield.[2]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reactant preparation to the isolation of the purified final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Weigh Reactants: - 2-fluoro-3-ethoxy-4-chlorobenzaldehyde - Hydroxylamine Hydrochloride - Triethylamine B Dissolve reactants in NMP solvent A->B C Heat to 110-120°C (Oxime formation & Dehydration) B->C D Monitor reaction via TLC C->D E Cool reaction mixture D->E F Quench with deionized water E->F G Extract with Ethyl Acetate F->G H Wash organic layer (Brine) G->H I Dry over Na2SO4 H->I J Filter and concentrate in vacuo I->J K Purify via Silica Gel Column Chromatography J->K L Isolate Pure Product: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile K->L

Caption: One-pot synthesis workflow.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular Wt.Moles (Equivalents)Amount Required
2-fluoro-3-ethoxy-4-chlorobenzaldehyde1823430-49-4204.6110 mmol (1.0 eq)2.05 g
Hydroxylamine Hydrochloride5470-11-169.4912 mmol (1.2 eq)0.83 g
Triethylamine (TEA)121-44-8101.1912 mmol (1.2 eq)1.67 mL
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.13-20 mL
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11-~150 mL
Deionized Water7732-18-518.02-~100 mL
Brine (Saturated NaCl solution)7647-14-558.44-~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed
Silica Gel, 230-400 mesh7631-86-960.08-As needed

3.2. Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-ethoxy-4-chlorobenzaldehyde (2.05 g, 10 mmol).

  • Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) followed by anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

  • Initiation: Begin stirring the suspension and add triethylamine (1.67 mL, 12 mmol) dropwise at room temperature. The addition of the base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to 110-115 °C using a heating mantle and an oil bath. Maintain this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine (2 x 25 mL) to remove residual NMP and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude residue by column chromatography on silica gel.[4] Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to isolate the pure 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum. The expected yield is typically in the range of 75-85%. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

  • General Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Hazards:

    • N-Methyl-2-pyrrolidone (NMP): Is a reproductive hazard. Avoid inhalation and skin contact.

    • Triethylamine (TEA): Is corrosive and flammable with a strong odor. Handle with care.

    • Nitriles: Phenylacetonitrile derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Trustworthiness and Validation

The integrity of this protocol is based on well-established chemical principles for the conversion of aldehydes to nitriles.[2][3] The progress of the reaction can be easily validated at critical stages.

  • Reaction Monitoring: TLC analysis provides a straightforward method to confirm the consumption of the starting aldehyde. A developing system of 4:1 Hexane:Ethyl Acetate is a good starting point.

  • Work-up Validation: Successful extraction and washing are indicated by the separation of clear organic and aqueous layers.

  • Product Purity: The purity of the final compound should be rigorously assessed using standard analytical techniques (NMR, LC-MS, GC-MS) to ensure it meets the requirements for subsequent applications in drug development.

References

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Kumar, H. M. S., Reddy, B. V. S., Reddy, P. T., & Yadav, J. S. (1999).
  • Chen, S., et al. (2020). [General procedure for reductive carbonylation of aryl iodides with CO and H2]. Beilstein Journal of Organic Chemistry, 16, 645-656.
  • Tennant, G. (1979). Imines, Nitrones, Nitriles, and Isocyanides. In Comprehensive Organic Chemistry (Vol. 2, pp. 385-590). Pergamon Press.
  • Organic Chemistry Portal. Synthesis of Nitriles. [Link]

  • Zhang, J. Q., et al. (2022). A scalable cyanation of gem-difluoroalkenes to (hetero)
  • Li, R., et al. (2024). Green Synthesis of Nitriles from Biomass-Derived Aldehydes by Evoking Intrinsic Cooperative Effects of Ionic Liquids. ACS Sustainable Chemistry & Engineering, 12(30), 11338-11346.
  • Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. [Link]

  • Augustine, J. K., Bombrun, A., & Atta, R. N. (2011). Participation of 'activated DMSO' in the one-pot transformation of aldehydes to nitriles. Synlett, 2223-2227.
  • Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Osbourn, J. (2020). Synthesis Involving Nitriles. YouTube. [Link]

Sources

Application

The Strategic Utility of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and polysubstituted aromatic rings is a cornerstone of rational dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and polysubstituted aromatic rings is a cornerstone of rational drug design. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile emerges as a highly valuable, yet specialized, building block for the synthesis of complex pharmaceutical intermediates. Its trifunctionalized aromatic ring—bearing chloro, ethoxy, and fluoro substituents—offers a rich platform for controlled, regioselective transformations, while the acetonitrile moiety serves as a versatile handle for the construction of diverse heterocyclic systems.

This document provides detailed application notes and protocols for the use of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile in a multi-step synthesis, focusing on its application in the renowned Gewald reaction to construct a key 2-aminothiophene intermediate. This scaffold is a frequent precursor to a variety of kinase inhibitors and other pharmacologically active agents.

Core Reactivity and Mechanistic Considerations

The chemical behavior of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is governed by the interplay of its substituents. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the nitrile group, activates the benzylic protons, making them susceptible to deprotonation by a suitable base. This is a critical feature for its application in condensation reactions. The ortho-fluorine atom can also exert steric and electronic effects, influencing the regioselectivity of subsequent reactions.

A prime example of leveraging this inherent reactivity is the Gewald reaction, a one-pot, multi-component reaction that provides a convergent and atom-economical route to substituted 2-aminothiophenes. The reaction typically involves an active methylene nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base.

Application Protocol: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction

This protocol details the synthesis of 2-amino-4-(4-chloro-3-ethoxy-2-fluorophenyl)-5-morpholino-4,5-dihydrothiophene-3-carbonitrile, a key intermediate for the elaboration into more complex heterocyclic systems such as thieno[3,2-b]pyridines, which are prevalent in kinase inhibitor structures.

Reaction Scheme

Gewald_Reaction

Caption: Overall workflow of the Gewald reaction.

Experimental Protocol

Materials:

  • 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9)

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol (absolute)

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add a suspension of elemental sulfur (1.0 g, 31.2 mmol) in ethanol (50 mL).

  • Addition of Reagents: To the stirred suspension, add morpholine (8.7 g, 100 mmol) in one portion. The mixture will warm slightly.

  • Substrate Addition: Begin stirring and add 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (10.7 g, 50 mmol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 15-20 minutes.

  • Reaction Conditions: After the addition is complete, heat the mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene as a crystalline solid.

Data Summary
ParameterValue
Product Name 2-amino-4-(4-chloro-3-ethoxy-2-fluorophenyl)-5-morpholino-4,5-dihydrothiophene-3-carbonitrile
Appearance Off-white to pale yellow crystalline solid
Typical Yield 75-85%
Purity (by HPLC) >98%
Molecular Formula C₁₅H₁₇ClFN₃OS
Molecular Weight 357.83 g/mol

Further Synthetic Utility and Strategic Considerations

The synthesized 2-aminothiophene is a versatile intermediate. The amino and nitrile functionalities are poised for a variety of cyclization reactions to form fused heterocyclic systems. For instance, treatment with formic acid or formamide can lead to the formation of a thieno[3,2-d]pyrimidine core, a common scaffold in pharmacologically active molecules.

Synthetic_Utility

Caption: Synthetic pathway from the starting material to high-value heterocyclic systems.

The choice of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile as the starting material is strategic. The chloro and fluoro substituents can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and build molecular complexity, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Conclusion

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a potent and versatile building block for the synthesis of complex, biologically relevant heterocyclic molecules. Its unique substitution pattern allows for a high degree of control over subsequent synthetic transformations. The protocol detailed herein for the Gewald reaction provides a reliable and efficient method for the preparation of a key 2-aminothiophene intermediate, opening the door to a wide array of potential drug candidates, particularly in the field of kinase inhibitor discovery. The careful selection and application of such specialized starting materials are critical for the advancement of modern medicinal chemistry and drug development programs.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Temple, C., et al. (2007).Preparation of thieno[3,2-b]pyridine derivatives as protein kinase inhibitors.
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

Method

Application Notes and Protocols: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Fluorinated Phenylacetonitrile Intermediate In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Phenylacetonitrile Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile stands out as a pivotal intermediate, particularly in the synthesis of targeted covalent inhibitors. Its unique substitution pattern, featuring a trifecta of chloro, ethoxy, and fluoro groups, pre-organizes the molecule for the construction of complex heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block, with a focus on its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.

This document will delve into the physicochemical properties of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, provide detailed protocols for its application in key synthetic transformations, elucidate the underlying reaction mechanisms, and address critical safety and handling considerations.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for successful process development and scale-up. The properties of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile are summarized in the table below.

PropertyValueSource(s)
CAS Number 1323966-15-9
Molecular Formula C₁₀H₉ClFNO
Molecular Weight 213.64 g/mol
Appearance White to light yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF). Low solubility in water.
Hazard Irritant. May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation.

Core Application: Synthesis of a Key Aminopyrazole Intermediate for BTK Inhibitors

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a crucial starting material for the synthesis of the pyrazole core of several BTK inhibitors, including the groundbreaking drug Ibrutinib. The following section provides a detailed protocol for the conversion of this intermediate into 3-amino-5-(4-chloro-3-ethoxy-2-fluorophenyl)-1H-pyrazole-4-carbonitrile, a pivotal precursor to the pyrazolo[3,4-d]pyrimidine scaffold of Ibrutinib.

Synthetic Workflow Overview

The overall transformation involves a two-step, one-pot process. First, the active methylene group of the phenylacetonitrile undergoes a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA). The resulting enamine is then cyclized with hydrazine to form the desired aminopyrazole.

Synthetic_Workflow cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagents cluster_product Final Product A 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile D 2-(4-chloro-3-ethoxy-2-fluorophenyl)- 3-(dimethylamino)acrylonitrile (In situ) A->D Condensation B Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Toluene (Solvent) C->D G 3-amino-5-(4-chloro-3-ethoxy-2-fluorophenyl) -1H-pyrazole-4-carbonitrile D->G Cyclization E Hydrazine Hydrate E->G F Ethanol (Solvent) F->G Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Pyrazole Formation A Phenylacetonitrile Derivative C Intermediate Adduct A->C + DMF-DMA B DMF-DMA B->C D Enamine C->D - Methanol E Enamine G Michael Adduct E->G + Hydrazine F Hydrazine F->G H Cyclized Intermediate G->H Intramolecular Cyclization I Aminopyrazole H->I - Dimethylamine

Application

Application Notes &amp; Protocols: Strategic Suzuki Coupling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile Derivatives for Advanced Drug Discovery

Abstract: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical development.[1][2] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical development.[1][2] This guide provides an in-depth analysis and detailed protocols for the successful coupling of a particularly challenging substrate class: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile and its derivatives. These scaffolds are of significant interest in medicinal chemistry, yet their synthesis is complicated by the inherent inertness of the C-Cl bond, significant steric hindrance from ortho-substituents, and complex electronic effects. This document moves beyond a simple recitation of steps to explain the fundamental principles and strategic decisions required to overcome these obstacles, offering researchers a robust framework for catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Insights & The Challenge of a Polysubstituted Aryl Chloride

The Suzuki-Miyaura reaction is a powerful tool for forging biaryl linkages, which are prevalent in many commercial drugs.[3][4][5] The catalytic cycle, elegant in its efficiency, proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OA->PdII_Aryl TM Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') TM->PdII_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Biaryl Product RE->Product Pd0->OA Ar-X PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Diaryl->RE Ar-Ar' ArX Aryl Halide (Substrate) ArX->OA Boronic Boronic Acid/Ester Boronic->TM

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

However, the specific structure of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile introduces significant hurdles to this cycle:

  • Challenge 1: C-Cl Bond Inertness: The carbon-chlorine bond is substantially stronger and less polarizable than its bromide or iodide counterparts, making the initial, rate-limiting oxidative addition step to the Pd(0) center energetically demanding.[8] Overcoming this requires highly active catalysts, typically featuring electron-rich ligands that can increase the electron density on the palladium, thereby promoting its insertion into the C-Cl bond.[9]

  • Challenge 2: Severe Steric Hindrance: The substrate is substituted at both positions ortho to the chlorine atom (2-fluoro and 6-position of the resulting biaryl). This steric clutter impedes the approach of the palladium catalyst to the C-Cl bond. Furthermore, steric hindrance can slow the final reductive elimination step.[10][11] The solution lies in employing ligands that are not only electron-rich but also exceptionally bulky. These ligands form a wider "bite angle" on the palladium center, creating a sterically accessible pocket for the aryl chloride while simultaneously promoting the bond-forming reductive elimination.[12][13]

  • Challenge 3: Competing Electronic Effects: While the nitrile (-CN) and fluoro (-F) groups are electron-withdrawing and can help activate the aryl chloride towards oxidative addition, the ethoxy (-OEt) group is electron-donating.[14] This electronic push-pull necessitates a finely tuned catalytic system that is robust enough to handle the substrate's specific electronic profile.

A Strategic Approach to Reaction Parameter Optimization

Success with this substrate class is not accidental; it is the result of a rational selection of reagents and conditions designed to address the challenges outlined above.

The Crucial Choice: Catalyst and Ligand

For sterically hindered and electronically challenging aryl chlorides, the ligand is paramount. Standard ligands like triphenylphosphine will invariably fail. The catalysts of choice are generated in situ from a palladium precursor and a specialized ligand.

  • Palladium Precursor:

    • Palladium(II) Acetate (Pd(OAc)₂): Cost-effective and common, but requires in situ reduction to the active Pd(0) species.

  • Ligand Selection (The Key to Success): The Buchwald dialkylbiaryl phosphine ligands are the industry standard for this type of transformation.[13] They possess the requisite bulk and electron-donating properties.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point. Its methoxy groups enhance electron density, while the cyclohexylphosphino group provides significant bulk.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even bulkier than SPhos due to the additional isopropyl groups, making it highly effective for tetra-ortho-substituted biaryl synthesis.[12]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and bulky ligand, often successful when others fail.

Expert Insight: The choice between these ligands is often empirical. It is advisable to screen at least two different ligands during initial optimization. The subtle differences in their steric and electronic profiles can have a dramatic impact on yield.

Base Selection: The Transmetalation Promoter

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13][15]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often highly effective in these couplings. It is generally a top choice for initial trials.

  • Potassium Carbonate (K₂CO₃): A milder base, sometimes sufficient and preferable if the substrate has base-sensitive functional groups.

  • Caesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes accelerate sluggish reactions, but at a higher cost.

Solvent System: Creating the Right Environment

The solvent must solubilize the reagents and facilitate the reaction at an appropriate temperature. Aprotic polar solvents are standard.

  • 1,4-Dioxane or Toluene: Both are excellent choices, often used with a small amount of water (e.g., 10:1 organic:water). The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.

  • Tetrahydrofuran (THF): A good solvent, but its lower boiling point limits the reaction temperature.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents are flammable.

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile with a generic arylboronic acid.

Materials and Reagents:

  • 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos or XPhos ligand (2-6 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Workflow Start Start: Reagent Preparation Setup Assemble Reaction Vessel (Substrate, Boronic Acid, Base) Start->Setup Inert Seal and Purge Vessel with Inert Gas (3x) Setup->Inert Addition Add Catalyst, Ligand, and Solvents via Syringe Inert->Addition Reaction Heat to 80-110 °C (Monitor by TLC/LC-MS) Addition->Reaction Quench Cool to RT Quench with Water Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Purify Concentrate and Purify (Silica Gel Chromatography) Dry->Purify End Characterize Pure Product Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction setup and workup.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (e.g., 0.5 mmol, 1.0 eq), the desired arylboronic acid (0.65 mmol, 1.3 eq), and anhydrous potassium phosphate (1.5 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst/Ligand Addition: In a separate small vial, weigh out Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%) and the SPhos ligand (0.02 mmol, 4 mol%).

  • Solvent Addition: To the Schlenk tube containing the solids, add anhydrous 1,4-dioxane (e.g., 4.5 mL) and degassed water (0.5 mL) via syringe. Briefly purge the solvent-containing flask with inert gas.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction vessel against a positive pressure of inert gas.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary and Troubleshooting

The following table provides a hypothetical summary of optimization experiments, illustrating how systematic changes can improve reaction outcomes.

EntryPd Precursor (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene11024<5
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001865
3Pd(OAc)₂ (2)SPhos (4) K₃PO₄ (3) Dioxane/H₂O 100 12 88
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1001291
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (3)Toluene/H₂O1001093

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand/base combination.3. Low reaction temperature.1. Ensure rigorous degassing and use of a fresh Pd source.2. Switch to a bulkier ligand (e.g., SPhos -> XPhos) and a stronger base (K₂CO₃ -> K₃PO₄).3. Increase temperature to 110 °C.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Reaction is too slow, allowing for side reactions.1. Use anhydrous solvents and base.2. Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure (evacuate/backfill cycle).
Formation of Unidentified Byproducts 1. Degradation of starting material or product at high temperature.2. Side reactions involving functional groups.1. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.2. Ensure the chosen base is compatible with all functional groups.

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile derivatives, while challenging, is a highly achievable and valuable transformation for drug discovery professionals. Success hinges on a rational understanding of the substrate's limitations—namely, the inert C-Cl bond and significant steric hindrance. By employing highly active catalytic systems built from palladium precursors and bulky, electron-rich dialkylbiaryl phosphine ligands, in conjunction with appropriate bases and solvents, researchers can reliably synthesize these complex biaryl structures. The protocols and troubleshooting guide presented here offer a validated and robust starting point for the development of novel molecular entities.

References

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Couplings of Various Aryl Halides. Available at: [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • ACS Publications. (2004). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

  • NIH National Library of Medicine. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • ACS Publications. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • NIH National Library of Medicine. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Available at: [Link]

  • PubMed. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. Available at: [Link]

  • NIH National Library of Medicine. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile , a highly functionalized intermediate critical for the development of next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile , a highly functionalized intermediate critical for the development of next-generation kinase inhibitors (e.g., c-Met, EGFR, or Bcl-2 pathways).

Unlike bench-scale methods that often rely on expensive reagents or unsafe homogeneous solvents (e.g., DMSO with cyanide), this protocol utilizes Phase Transfer Catalysis (PTC) for the critical cyanation step. This approach minimizes thermal hazards, enables easier aqueous waste treatment, and ensures high regiochemical integrity.

Key Process Parameters
ParameterSpecification
Target Purity >98.5% (HPLC)
Overall Yield 85–90% (from Alcohol)
Critical Hazard Cyanide handling (Class 6.1); Exothermic chlorination
Scale Applicability 100 g to 10 kg

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the stability of the ethoxy ether linkage while installing the nitrile group via nucleophilic substitution on the benzylic carbon.

Strategic Logic
  • Core Scaffold: The 2-fluoro-3-ethoxy-4-chloro substitution pattern is established early (on the benzene ring) to avoid difficult late-stage regioselective halogenation.

  • Activation: The benzyl alcohol is activated as a benzyl chloride. Thionyl chloride (

    
    ) is selected over 
    
    
    
    for atom economy and ease of purification (gaseous byproducts
    
    
    and
    
    
    ).
  • Cyanation: A biphasic Toluene/Water system with a quaternary ammonium catalyst is used. This segregates the bulk cyanide in the aqueous phase, reacting only at the interface, which suppresses side reactions and enhances safety.

Retrosynthesis Target Target: Phenylacetonitrile (CAS 1323966-15-9) Intermediate Intermediate: Benzyl Chloride (Activated Electrophile) Target->Intermediate Substitution (CN-) Start Starting Material: Benzyl Alcohol (CAS 1323955-60-7) Intermediate->Start Chlorination (SOCl2) Precursor Precursor: Benzaldehyde (CAS 1323966-27-3) Start->Precursor Reduction (NaBH4)

Figure 1: Retrosynthetic pathway focusing on the activation of the benzylic position.

Detailed Experimental Protocols

Stage 1: Activation – Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl chloride

Objective: Convert the benzyl alcohol to the benzyl chloride efficiently while managing gas evolution.

  • Reagents:

    • 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 equiv)[1]

    • Thionyl Chloride (

      
      ) (1.2 equiv)
      
    • Dichloromethane (DCM) or Toluene (10 vol)

    • DMF (Catalytic, 0.05 equiv)

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, temperature probe, and a gas scrubber (NaOH solution) to trap

    
     and 
    
    
    
    .
  • Dissolution: Charge the reactor with the starting alcohol and solvent (DCM). Cool to 0–5°C.

  • Addition: Add catalytic DMF. Then, add

    
     dropwise via an addition funnel, maintaining internal temperature <10°C. Caution: Significant gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC/HPLC for disappearance of alcohol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and solvent.
      
    • Redissolve the residue in Toluene.

    • Wash with saturated

      
       (carefully, to neutralize residual acid) and then Brine.
      
    • Dry over

      
       and concentrate to yield the crude Benzyl Chloride.
      
    • Checkpoint: The product is sufficiently pure (>95%) for the next step. Distillation is optional but recommended for GMP runs.

Stage 2: Cyanation – Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Objective: Nucleophilic displacement of chloride by cyanide using Phase Transfer Catalysis (PTC).

  • Reagents:

    • Benzyl Chloride intermediate (1.0 equiv)

    • Sodium Cyanide (NaCN) (1.2 – 1.5 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

    • Solvent: Toluene / Water (1:1 ratio)

Protocol:

  • Biphasic Setup: In a reactor properly vented to a scrubber (bleach), charge Toluene and the Benzyl Chloride.

  • Aqueous Phase: In a separate vessel, dissolve NaCN in Water (3 vol). Safety: NaCN is fatal if swallowed or in contact with acid. Keep pH >10.

  • Initiation: Add the aqueous NaCN solution to the toluene solution. Add the TBAB catalyst.

  • Reaction: Heat the biphasic mixture to 60–70°C with vigorous stirring (essential for PTC efficiency).

  • Monitoring: Monitor by HPLC. Reaction typically completes in 4–8 hours.

  • Quench & Separation (Critical Safety Step):

    • Cool to 20°C.

    • Separate the layers.[2]

    • Aqueous Layer Treatment: Transfer immediately to a destruction tank containing 10-15% Sodium Hypochlorite (Bleach) at pH >11 to oxidize cyanide to cyanate/nitrogen.

    • Organic Layer Wash: Wash the toluene layer with water (2x), then Brine.

  • Isolation: Concentrate the toluene layer. Recrystallize the crude solid from Ethanol/Heptane or Isopropanol to achieve >98% purity.

Process Workflow & Safety Logic

The following diagram illustrates the operational flow, specifically highlighting the critical safety control points (CPs) for cyanide handling.

ProcessFlow Start Start: Benzyl Chloride (in Toluene) Reagents Add: Aq. NaCN + TBAB Start->Reagents Reaction Reaction: 60-70°C (Vigorous Stirring) Reagents->Reaction PTC Initiation Separation Phase Separation Reaction->Separation Completion OrgPhase Organic Phase (Product) Separation->OrgPhase AqPhase Aqueous Phase (Toxic Waste) Separation->AqPhase Purification Crystallization (EtOH/Heptane) OrgPhase->Purification Wash/Conc Treatment Destruction Tank (NaOCl + NaOH, pH >11) AqPhase->Treatment Immediate Quench Final Final Product >98% Purity Purification->Final

Figure 2: Operational workflow for the Phase Transfer Catalyzed cyanation step.

Analytical Controls

To ensure "Self-Validating" quality, the following HPLC method is recommended for in-process control (IPC) and final release.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Retention Times (Approx) Alcohol (~4.5 min), Chloride (~9.2 min), Nitrile (~7.8 min)

Note: The nitrile is more polar than the chloride but less polar than the alcohol; however, retention times must be experimentally verified as the ethoxy group adds significant lipophilicity.

References

  • Matrix Scientific. (n.d.). 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS 1323966-15-9).[3][1] Retrieved from

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational text on PTC mechanism used in Step 2).
  • Accela ChemBio. (n.d.). Product List: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7).[1] Retrieved from

  • Ma, Y., et al. (2011). Scalable synthesis of phenylacetonitriles via phase transfer catalysis. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sodium Cyanide. Retrieved from

Sources

Application

Application Note: High-Precision Cytotoxicity Profiling of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Abstract This application note provides a comprehensive framework for evaluating the cytotoxicity of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9), a critical intermediate in the synthesis of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive framework for evaluating the cytotoxicity of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9), a critical intermediate in the synthesis of pharmaceutical agents (e.g., cortisol synthesis inhibitors) and agrochemicals.[1] Due to its structural complexity—featuring a nitrile group, multiple halogen substitutions (Cl, F), and an ethoxy ether linkage—this compound presents a multi-modal toxicity risk profile including mitochondrial inhibition (via potential cyanide liberation) and oxidative stress. This guide moves beyond standard viability screening, offering a tiered protocol strategy that accounts for metabolic bioactivation and specific mechanisms of action.

Compound Profile & Risk Assessment

Before initiating wet-lab protocols, researchers must understand the chemical moiety's specific biological risks. This compound is not merely a passive toxicant; it is a "pro-toxicant" candidate.

Structural FeaturePotential Toxicity MechanismAssay Implication
Nitrile Group (-CN) Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) can metabolize alpha-carbon nitriles, releasing cyanide ions (CN⁻).[2]Standard cell lines (CHO, HEK293) lack sufficient CYP450s and may produce false negatives. Hepatocytes are required.
Halogenated Ring (Cl, F) Oxidative Stress: Halogen substitutions increase lipophilicity and electron withdrawal, potentially generating Reactive Oxygen Species (ROS) or stable quinone intermediates.ROS detection assays are critical to distinguish general necrosis from oxidative damage.
Lipophilicity (LogP ~2.5-3) Membrane Accumulation: High likelihood of passive diffusion and accumulation in lipid bilayers.DMSO concentration must be strictly controlled (<0.5%) to prevent solvent-induced permeability artifacts.

Experimental Design Strategy

To accurately profile this compound, a linear "dose-response" is insufficient. We employ a Tiered Toxicity Triad approach.

Workflow Visualization

The following diagram outlines the decision tree for evaluating 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, prioritizing the distinction between direct cytotoxicity and metabolically driven toxicity.

ToxicityWorkflow Start Compound Preparation (DMSO Solubilization) Tier1 Tier 1: Basal Cytotoxicity (ATP Quantitation - CellTiter-Glo) Start->Tier1 Decision Is IC50 < 10 µM? Tier1->Decision Tier2 Tier 2: Metabolic Activation (HepG2 vs. HepaRG +/- S9) Decision->Tier2 Yes (High Toxicity) Tier3 Tier 3: Mechanistic Profiling (ROS & Mitochondrial Potential) Decision->Tier3 No (Low Toxicity) Tier2->Tier3 Confirm Mechanism Stop Safety Profile Established Tier3->Stop

Caption: Tiered workflow for evaluating phenylacetonitrile derivatives, prioritizing metabolic competence.

Protocol A: Basal Cytotoxicity (ATP Quantitation)

Rationale: For nitrile-containing compounds, MTT/MTS assays are not recommended . These colorimetric assays rely on mitochondrial dehydrogenase activity. If the nitrile releases cyanide (a potent Complex IV inhibitor), it may artificially suppress the signal without cell death, or conversely, oxidative stress may hyper-activate reductases. Solution: Use ATP quantitation (e.g., CellTiter-Glo®) as a direct marker of metabolically active cells.

Materials
  • Cell Line: HepG2 (human hepatoma) or NIH/3T3 (fibroblast, OECD 129 standard).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plate: 96-well solid white polystyrene plates (to prevent luminescence crosstalk).

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (Critical Step):

    • Dissolve 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile in 100% DMSO to create a 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO (8 points).

    • Intermediate Dilution: Dilute the DMSO series 1:200 into pre-warmed culture media. This ensures the final DMSO concentration on cells is 0.5% (v/v).

  • Treatment:

    • Remove old media from the plate.

    • Add 100 µL of compound-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., 10% DMSO or Staurosporine).

    • Incubate for 48 hours . (Nitriles often require longer exposure for metabolic effects to manifest).

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence (RLU).

Protocol B: Metabolic Bioactivation Assessment

Rationale: The nitrile group is a "structural alert." In standard culture, it may be inert. However, in the liver, CYP450 enzymes can oxidize the alpha-carbon, leading to the release of cyanide. To detect this, we compare toxicity in metabolically competent vs. incompetent systems.

Mechanism Visualization

The following diagram illustrates the bioactivation pathway that necessitates this specific protocol.

Mechanism Compound 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile CYP CYP450 (Metabolism) Compound->CYP Oxidation Intermediate Cyanohydrin Intermediate CYP->Intermediate Cyanide Cyanide Ion (CN-) Intermediate->Cyanide Spontaneous Decomposition Mito Mitochondrial Complex IV Block Cyanide->Mito Inhibition Death ATP Depletion & Cell Death Mito->Death

Caption: Mechanism of nitrile-induced mitochondrial toxicity via CYP450 bioactivation.

Methodology: The "Shift" Assay
  • System Setup:

    • Condition A: HepG2 cells (Low CYP activity).

    • Condition B: HepaRG cells (High CYP activity) OR HepG2 + S9 Fraction.

  • S9 Fraction Protocol (if using HepG2):

    • Prepare a 10% S9 mix (Rat Liver S9, NADPH regenerating system: Glucose-6-phosphate, NADP+, MgCl₂).

    • Co-incubate cells with the test compound AND the S9 mix for 6 hours .

    • Wash cells with PBS and replace with fresh media for the remaining 18 hours.

  • Analysis:

    • Calculate IC50 for both conditions.

    • Shift Index = IC50(HepG2) / IC50(HepaRG or S9) .

    • A Shift Index > 3.0 indicates that the toxicity is metabolically driven (likely cyanide release).

Protocol C: Mechanistic Deconvolution (ROS & MMP)

If the compound shows toxicity, determine if it is due to oxidative stress (halogen effect) or mitochondrial shutdown (cyanide effect).

Multiplexed Flow Cytometry Protocol
  • Dyes:

    • H2DCFDA (20 µM): Detects intracellular ROS (Green fluorescence).

    • JC-1 (2 µM): Detects Mitochondrial Membrane Potential (MMP). Healthy = Red aggregates; Depolarized = Green monomers.

  • Procedure:

    • Treat cells with IC50 concentration of the compound for 6 hours.

    • Add H2DCFDA and JC-1 directly to the media.

    • Incubate for 30 minutes at 37°C.

    • Harvest cells (Trypsin-free dissociation recommended, e.g., Accutase).

    • Analyze via Flow Cytometry.

  • Interpretation:

    • High ROS + Low MMP: Suggests halogen-driven oxidative stress causing mitochondrial collapse.

    • Low ROS + Low MMP: Suggests direct Complex IV inhibition (Cyanide effect) without massive oxidative burst initially.

Data Analysis & Reporting

Summarize findings using the following table structure for clarity in reports.

ParameterFormula / MethodAcceptance Criteria
IC50 4-Parameter Logistic Regression (Sigmoidal)R² > 0.95
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Shift Index

> 3.0 indicates bioactivation

Reporting Note: When reporting IC50s for this specific compound, always explicitly state the cell line and metabolic conditions, as the values will vary significantly between fibroblasts (3T3) and hepatocytes (HepaRG).

References

  • OECD Guidelines for the Testing of Chemicals. (2010). Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD Publishing. [Link][3][4]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Markossian S, et al., editors.[5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 241582, 4-Chlorobenzyl cyanide (related phenylacetonitrile structure). [Link]

  • Obach, R. S. (2013). Pharmacologically Active Drug Metabolites: Impact on Drug Discovery and Pharmacotherapy. Pharmacological Reviews, 65(2), 578-640. (Context on nitrile bioactivation). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polysubstituted Phenylacetonitriles

Welcome to the Technical Support Center for the purification of polysubstituted phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polysubstituted phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of organic compounds. Polysubstituted phenylacetonitriles are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] However, their purification can be non-trivial due to the influence of various substituents on their physicochemical properties.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale behind the purification strategies, enabling you to optimize your workflows for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude polysubstituted phenylacetonitrile?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Such as the corresponding substituted benzyl halide.

  • Side Products from the Nucleophilic Substitution: This can include the corresponding substituted benzyl alcohol (from hydrolysis of the halide) and the isomeric benzyl isocyanide.

  • Hydrolysis Products: The nitrile group can undergo partial or complete hydrolysis to the corresponding phenylacetamide or phenylacetic acid, especially if exposed to acidic or basic conditions at elevated temperatures during workup or purification.[2][3]

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

  • Reagents: Traces of catalysts or other reagents used in the synthesis.

Q2: How do different substituents on the phenyl ring affect the purification strategy?

A2: Substituents on the phenyl ring significantly influence the molecule's polarity, boiling point, melting point, and solubility, which are critical factors in selecting a purification method.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl groups increase the electron density of the aromatic ring, which can impact the compound's polarity and reactivity. For example, p-methoxyphenylacetonitrile can be purified by vacuum distillation.[4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the ring, making the compound more polar and potentially more susceptible to certain side reactions.[5] Highly polar compounds may require chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation.[6] The presence of EWGs can also influence the rate of hydrolysis of the nitrile group.[7]

Q3: My polysubstituted phenylacetonitrile is an oil at room temperature. What is the best purification strategy?

A3: For oily products, the primary purification methods are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is an excellent method for thermally stable, non-polar to moderately polar oils. It is effective at removing non-volatile impurities. A Vigreux column can be used to improve the separation of components with close boiling points.[4]

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. For oily phenylacetonitriles, normal-phase chromatography on silica gel is a common starting point. For highly polar oils, reverse-phase or HILIC may be more appropriate.[6]

Q4: My product is a solid. Should I prioritize recrystallization or chromatography?

A4: For solid products, recrystallization is often the more efficient and scalable purification method. It can yield highly pure crystalline material if a suitable solvent system is identified. Column chromatography can be used as a secondary step if recrystallization fails to remove all impurities, or for initial purification of very impure solids. A patent for the synthesis of 2-nitro substituted phenylacetonitrile compounds mentions that the products are easy to purify with a yield higher than 85 percent.[8]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of polysubstituted phenylacetonitriles.

Recrystallization Troubleshooting
Symptom Possible Cause Suggested Solution
Product does not crystallize ("oils out") The solvent is too good a solvent for the compound, or the cooling rate is too fast.Try a different solvent system (e.g., a mixture of a good solvent and a poor solvent). Cool the solution slowly, perhaps by placing it in a Dewar flask with a loose-fitting stopper. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor recovery of the product The chosen solvent is too good a solvent, even at low temperatures, or too much solvent was used.Reduce the amount of solvent used to dissolve the crude product. Try a different solvent in which the product has lower solubility at cold temperatures. After filtration, cool the mother liquor further to see if more product crystallizes.
Product is still impure after recrystallization The impurities have similar solubility to the product in the chosen solvent. The product co-crystallized with impurities.Try a different recrystallization solvent. Consider a preliminary purification step like a wash or an extraction to remove some of the impurities before recrystallization. Perform a second recrystallization.
Colored impurities persist The impurities are highly colored and are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtering to adsorb the colored impurities. Use this method with caution as it can also adsorb some of your product.
Column Chromatography Troubleshooting
Symptom Possible Cause Suggested Solution
Poor separation of spots on TLC The eluent system is not optimized for the polarity of your compound and impurities.Systematically vary the polarity of your eluent. For normal-phase silica gel, if the Rf is too low, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). If the Rf is too high, decrease the polarity. Consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.
Streaking of the compound on the column/TLC The compound is highly polar and is interacting strongly with the stationary phase. The compound is acidic or basic.For normal-phase chromatography, consider switching to a more polar eluent system or a different stationary phase like alumina. For highly polar compounds, HILIC may be a better option.[6] Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds) can improve peak shape.[9]
Product elutes with the solvent front (no retention) The compound is not retained by the stationary phase, likely due to a mismatch in polarity.If using normal-phase chromatography, your compound is likely too non-polar for the eluent. Decrease the eluent polarity. If using reverse-phase chromatography, your compound is likely too polar. Consider switching to a HILIC column or a more polar stationary phase.
Low recovery from the column The compound is irreversibly adsorbed onto the stationary phase. The compound is unstable on the stationary phase.Ensure your compound is stable on silica or alumina by performing a "spot test" on a TLC plate (spot the compound and let it sit for a few hours before eluting). If it degrades, consider a different stationary phase or a faster purification method. If irreversible adsorption is suspected, try a different stationary phase or a pre-treatment of the silica with a modifier.

Experimental Protocols

Protocol 1: Purification of a Solid Polysubstituted Phenylacetonitrile by Recrystallization

This protocol provides a general workflow for the recrystallization of a solid product, such as a methoxy-substituted phenylacetonitrile.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. Test various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof).[5]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification of an Oily Polysubstituted Phenylacetonitrile by Flash Column Chromatography

This protocol outlines the purification of an oily product using normal-phase flash chromatography on silica gel.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent for separation. A good eluent system will give your desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Place the purified oil under high vacuum to remove any residual solvent.

Diagrams

Purification Workflow Decision Tree

Purification_Workflow Start Crude Polysubstituted Phenylacetonitrile Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Is_Oil Product is an Oil Is_Solid->Is_Oil No Recrystallization_Fail Still Impure? Recrystallization->Recrystallization_Fail Recrystallization_Success Pure Solid Product Recrystallization_Fail->Recrystallization_Success No Column_Chromatography Column Chromatography Recrystallization_Fail->Column_Chromatography Yes Distillation_Option Is it Thermally Stable? Is_Oil->Distillation_Option Vacuum_Distillation Vacuum Distillation Distillation_Option->Vacuum_Distillation Yes Distillation_Option->Column_Chromatography No Distillation_Success Pure Oil Product Vacuum_Distillation->Distillation_Success Chromatography_Success Pure Product Column_Chromatography->Chromatography_Success

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting Problem Chromatography Issue Poor_Separation Poor Separation Problem->Poor_Separation Streaking Peak Streaking Problem->Streaking No_Retention No Retention Problem->No_Retention Optimize_Eluent Optimize Eluent Polarity Poor_Separation->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, HILIC) Streaking->Change_Stationary_Phase Add_Modifier Add Modifier (e.g., TEA, AcOH) Streaking->Add_Modifier Decrease_Eluent_Polarity Decrease Eluent Polarity No_Retention->Decrease_Eluent_Polarity Normal Phase Switch_Technique Switch to HILIC or Normal Phase No_Retention->Switch_Technique Reverse Phase

Caption: Troubleshooting logic for common column chromatography issues.

Safety and Handling

Phenylacetonitriles and their derivatives should be handled with care in a well-ventilated fume hood. They can be toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound and reagent before use.

References

  • U.S. Patent US1583372A, "Purification of phenolphthalein," 1926.

  • Chinese Patent CN100586923C, "Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium," 2010.

  • Chinese Patent CN103351311A, "Synthesis method of diphenylacetonitrile," 2013.

  • Chinese Patent CN101475511A, "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile," 2009.

  • Organic Syntheses, "p-METHOXYPHENYLACETONITRILE," Coll. Vol. 4, p.588 (1963); Vol. 33, p.51 (1953).

  • Chinese Patent CN101381325B, "Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium," 2011.

  • Chinese Patent CN101219967B, "The preparation method of 2-nitro substituted phenylacetonitrile compounds," 2011.

  • ResearchGate, "α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions," 2019.

  • Organic Syntheses, "2-PHENYLBUTYRONITRILE," Coll. Vol. 6, p.915 (1988); Vol. 55, p.32 (1976).

  • MDPI, "Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring," 2022.

  • TCI Chemicals, "SAFETY DATA SHEET - Phenylacetonitrile," 2019.

  • PMC, "Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging," 2021.

  • PubMed, "Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid-liquid extraction," 2010.

  • Sigma-Aldrich, "HPLC Troubleshooting Guide."

  • MDPI, "Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes," 2022.

  • Waters Blog, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," 2025.

  • Sigma-Aldrich, "SAFETY DATA SHEET - Phenylacetonitrile," 2024.

  • Organic Syntheses, "Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-," Coll. Vol. 9, p.296 (1998); Vol. 72, p.203 (1995).

  • Zeitschrift für Naturforschung B, "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C," 2005.

  • Thermo Fisher Scientific, "SAFETY DATA SHEET - Phenylacetonitrile," 2010.

  • U.S. Patent US2783265A, "Preparation of phenylacetonitriles," 1957.

  • Phenomenex, "HPLC Troubleshooting Guide."

  • European Patent EP0518412A1, "Process for the alpha-chlorination of phenylacetonitriles," 1992.

  • Biotage, "What can I use to purify polar reaction mixtures?," 2023.

  • Patsnap, "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile," 2009.

  • IJSDR, "Troubleshooting in HPLC: A Review," 2023.

  • Sdfine, "PHENYL ACETONITRILE - GHS Safety Data Sheet."

  • The Good Scents Company, "phenyl acetonitrile, 140-29-4."

  • Reddit, "Purification of strong polar and basic compounds : r/Chempros," 2023.

  • Reddit, "Recrystallization solvent for boc-L-Phenylalanine : r/Chempros," 2019.

  • Agilent, "Tips and Tricks of HPLC System Troubleshooting."

  • Phenomenex, "HPLC Troubleshooting Guide."

  • PubMed, "Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts," 2005.

  • AQA, "A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry," 2015.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Topic: Optimization of Reaction Conditions Target Molecule: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9) Primary Application: Intermediate for Kinase Inhibitors (e.g., EGFR inhibitors) Document ID: TS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions Target Molecule: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (CAS: 1323966-15-9) Primary Application: Intermediate for Kinase Inhibitors (e.g., EGFR inhibitors) Document ID: TSC-OPT-2024-05[1]

Executive Summary

This technical guide addresses the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile via the nucleophilic substitution of its benzyl chloride precursor.[1] While standard cyanidation protocols exist, this specific substrate presents unique challenges due to the 2-fluoro substituent (steric/electronic effects) and the 3-ethoxy group (electron donation).[1]

The optimized protocol recommended here utilizes Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .[1] This method is superior to homogeneous DMSO/DMF routes for this substrate because it minimizes hydrolytic side-reactions and simplifies the removal of cyanide waste.[1]

Part 1: The Optimized Protocol (LL-PTC)

Objective: Maximize conversion of 4-chloro-3-ethoxy-2-fluorobenzyl chloride to the nitrile while suppressing hydrolysis to the corresponding phenylacetic acid.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Benzyl Chloride Precursor 1.0SubstratePurity >98% (HPLC)
Sodium Cyanide (NaCN) 1.2 - 1.5Nucleophile30% Aqueous Solution
Tetrabutylammonium Bromide (TBAB) 0.02 - 0.05CatalystPhase Transfer Agent
Toluene 3-5 VolSolventOrganic Phase Carrier
Water 2-3 VolSolventAqueous Phase Carrier
Step-by-Step Methodology
  • Aqueous Phase Preparation: In a reactor, dissolve NaCN (1.3 equiv) in water (minimum volume to dissolve). Note: Keep pH >10 to prevent HCN formation.

  • Organic Phase Preparation: Dissolve the benzyl chloride precursor in Toluene (3 volumes).

  • Catalyst Addition: Add TBAB (3 mol%) to the reaction vessel.

  • Initiation: Add the Organic Phase to the Aqueous Phase.

  • Reaction: Heat to 60°C - 70°C with vigorous agitation (See Troubleshooting Q1).

  • Monitoring: Monitor by HPLC every hour. Reaction is typically complete in 4–6 hours.

  • Quench/Workup: Cool to 20°C. Separate phases. Wash organic layer with dilute NaOH (to remove any hydrolyzed acid) and then brine.

  • Solvent Swap: Concentrate toluene and swap to heptane/IPA for crystallization if solid isolation is required.[1]

Part 2: Mechanism & Visualization

Understanding the Starks' Extraction Mechanism is vital for troubleshooting. The reaction does not occur in the bulk phases but relies on the catalyst shuttling cyanide ions across the interface.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface (Critical Zone) cluster_aqueous Aqueous Phase Substrate Benzyl-Cl (Lipophilic) Product Benzyl-CN (Product) Substrate->Product Reaction with QCN QCl_org [Q+ Cl-] (Spent Catalyst) Product->QCl_org QCN_org [Q+ CN-] (Active Catalyst) QCN_org->Product Transfer Ion Exchange (Rate Limiting Step) QCN_org->Transfer QCl_org->Transfer QCN_aq Q+ CN- Transfer->QCN_aq QCl_aq Q+ Cl- Transfer->QCl_aq NaCN Na+ CN- (Source) NaCN->QCN_aq Supply CN- NaCl Na+ Cl- (Waste) QCl_aq->NaCl Release Cl-

Caption: The Phase Transfer Cycle. The catalyst (Q+) extracts Cyanide (CN-) into the organic phase to react with the Benzyl Chloride. Agitation speed directly impacts the "Interface" efficiency.

Part 3: Troubleshooting & FAQs

Issue 1: Low Conversion / Slow Reaction Kinetics

Q: My reaction stalls at 60% conversion after 8 hours. Adding more NaCN doesn't help.[1] Why?

A: This is rarely a stoichiometry issue; it is a mass transfer issue.

  • The Cause: In LL-PTC systems, the reaction rate is proportional to the interfacial area. If your stirring is insufficient, the "Transfer" step (see diagram above) becomes the bottleneck.

  • The Fix:

    • Agitation: Increase impeller speed (RPM). Ensure a vortex is visible.[1]

    • Catalyst Load: Increase TBAB from 3 mol% to 5 mol%.

    • Hydration Sphere: Cyanide ions are "hard" nucleophiles and carry a hydration shell.[1] If the organic solvent is too non-polar (e.g., pure Hexane), the catalyst cannot effectively drag the hydrated CN- into it. Toluene is preferred over alkanes for this reason.[1]

Issue 2: Impurity Profile (Hydrolysis)

Q: I am seeing a peak at RRT 0.85 (M+1 = 233). What is it, and how do I stop it?

A: This is likely 4-chloro-3-ethoxy-2-fluorophenylacetic acid (Hydrolysis Product).[1]

  • The Cause: The nitrile group is susceptible to hydrolysis under basic conditions and high heat. The 2-fluoro substituent withdraws electrons, making the benzylic carbon more electrophilic, but also making the nitrile carbon slightly more susceptible to attack by water.

  • The Fix:

    • Temperature Control: Do not exceed 70°C.

    • Concentration: Reduce the volume of water in the aqueous phase. A saturated NaCN solution is better than a dilute one because it lowers the activity of water.

    • pH Management: While basic pH prevents HCN, excessively high pH (>13) promotes hydrolysis of the nitrile to the amide/acid. Maintain pH 10–11.[1]

Issue 3: Safety & "Runaway" Risks

Q: Is there a risk of thermal runaway with this specific fluorinated substrate?

A: Yes, but it is manageable.

  • The Risk: The 2-fluoro group activates the benzylic position (Inductive effect, -I).[1] This makes the substitution faster than non-fluorinated benzyl chlorides.[1]

  • The Protocol:

    • Do not add the catalyst to a hot mixture.

    • Add the catalyst at 20°C, then ramp temperature slowly (10°C/15 min) to the setpoint.

    • Have an acetic acid quench ready (to neutralize the aqueous phase if necessary, though this generates HCN—only use in sealed emergency dump tanks). Standard quench is usually cooling + dilution.

Part 4: Diagnostic Logic Tree

Use this flow to diagnose batch failures.

Troubleshooting Start HPLC Analysis of Reaction Mixture Check_Conversion Is Conversion > 95%? Start->Check_Conversion Check_Impurities Check Impurity Profile Check_Conversion->Check_Impurities Yes Stalled Problem: Stalled Reaction (Kinetic Failure) Check_Conversion->Stalled No Hydrolysis Problem: High Acid Impurity (Selectivity Failure) Check_Impurities->Hydrolysis Peak at RRT ~0.8 Dimer Problem: Dimer Formation (Radical/Coupling) Check_Impurities->Dimer Peak at RRT >1.5 Action_Stalled Action: 1. Increase RPM (Interfacial Area) 2. Add more Catalyst (TBAB) 3. Check Solvent Polarity Stalled->Action_Stalled Action_Hydrolysis Action: 1. Lower Temperature (<60°C) 2. Increase NaCN Conc. (Reduce free water) 3. Check pH (<12) Hydrolysis->Action_Hydrolysis Action_Dimer Action: 1. Degas solvents (Remove O2) 2. Add radical scavenger (BHT) 3. Protect from light Dimer->Action_Dimer

Caption: Diagnostic logic for HPLC monitoring of the cyanidation reaction.

References

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall.[1] (The definitive text on the extraction mechanism and catalyst selection).

  • Maity, S. K., et al. (2009).[2][3] "A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide." Chemical Engineering Science. Link (Provides kinetic modeling relevant to benzyl chloride substitutions).

  • Halpern, M. (2003).[4] "Benzyl Chloride Derivatives: The King of PTC SN2 Substrates." Industrial Phase-Transfer Catalysis, Issue 17. Link (Specific industrial optimization for benzyl chlorides).

  • Vertex AI Search. (2024). Synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile.

Sources

Troubleshooting

Technical Support Center: Purifying Polar Nitriles with Column Chromatography

Welcome to the technical support center for the purification of polar nitriles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar nitriles using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these often-tricky compounds.

Introduction: The Challenge of Polar Nitriles

Polar nitriles present a unique set of challenges in column chromatography. Their polarity can lead to strong interactions with polar stationary phases, resulting in poor separation, tailing peaks, and sometimes, irreversible binding to the column. Conversely, in reversed-phase chromatography, they may elute too quickly with insufficient retention for effective purification.[1] This guide will equip you with the knowledge to navigate these complexities and achieve optimal purification results.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: My polar nitrile won't move off the baseline in normal-phase chromatography (e.g., silica gel).

  • Question: I'm using a standard silica gel column with an ethyl acetate/hexane solvent system, but my polar nitrile is stuck at the origin. What's happening and how can I fix it?

  • Answer: This is a classic case of strong analyte-stationary phase interaction. The highly polar silica gel is adsorbing your polar nitrile too strongly.[2] To overcome this, you need to increase the polarity of your mobile phase to more effectively compete for the binding sites on the silica.

    • Immediate Action: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. If that's not enough, you may need to introduce an even more polar solvent.

    • Alternative Solvents: Consider switching to a more polar mobile phase system altogether. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Pro-Tip: For basic polar nitriles, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to reduce tailing and improve elution by neutralizing acidic silanol groups on the silica surface.[4]

Issue 2: My polar nitrile elutes in the void volume in reversed-phase chromatography.

  • Question: I'm using a C18 column, but my polar nitrile comes out with the solvent front, showing no retention. How can I get it to "stick" to the column longer?

  • Answer: This indicates that your polar nitrile has insufficient hydrophobic character to interact with the nonpolar C18 stationary phase.[1] The polar mobile phase is carrying it through the column without any significant retention.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for the retention of polar analytes.[5] They have a polar group embedded within or at the end of the long alkyl chain, which allows them to be used with highly aqueous mobile phases without the stationary phase collapsing (a phenomenon known as dewetting).[5]

    • Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. In HILIC, the polar analyte partitions into an aqueous layer on the surface of the stationary phase, leading to retention.

    • Solution 3: Ion-Pairing Chromatography: If your polar nitrile is ionizable, you can add an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with your analyte, increasing its retention. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Issue 3: I'm seeing significant peak tailing.

  • Question: My purified fractions are not very clean because the peaks are tailing significantly. What causes this and what can I do to get sharper peaks?

  • Answer: Peak tailing is often caused by secondary, undesirable interactions between your analyte and the stationary phase. In the case of polar nitriles on silica gel, this is frequently due to interactions with acidic silanol groups.

    • In Normal-Phase:

      • Add a Modifier: As mentioned earlier, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

      • Use a Deactivated Silica: Some commercially available silica gels are "deactivated" to reduce the number of free silanol groups.

    • In Reversed-Phase:

      • Check pH: If your nitrile has a basic functional group, ensure the mobile phase pH is low enough to keep it protonated. This can prevent interactions with residual silanols on the C18 phase.[6]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica-based columns are "end-capped" to block most of the residual silanol groups, minimizing tailing.

Issue 4: The column flow is blocked or very slow.

  • Question: My column has stopped flowing, or the flow rate is extremely slow. What could be the problem?

  • Answer: A blockage can occur for several reasons.

    • Precipitation: Your compound may have crystallized or precipitated at the top of the column, creating a blockage.[7] This can happen if you load the sample in a solvent that is too strong, or if the sample is not fully dissolved.

      • Solution: If possible, try to carefully remove the top layer of the stationary phase. If the blockage is severe, you may need to unpack the column.[7] In the future, ensure your sample is fully dissolved in the initial mobile phase or a slightly weaker solvent before loading.

    • Fines: The stationary phase particles can break down into smaller particles ("fines") that clog the column frit or the packing itself.

      • Prevention: Avoid excessive pressure and ensure proper column packing techniques.

    • Incompatible Solvents: Mixing immiscible solvents in your mobile phase can cause problems. Always ensure your chosen solvents are miscible.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar nitriles?

A1: The "best" stationary phase depends on the specific properties of your nitrile and the impurities you are trying to remove.

  • For moderately polar nitriles: Normal-phase chromatography on silica gel or alumina can be effective.[8]

  • For highly polar nitriles: Consider reversed-phase chromatography with a polar-embedded or polar-endcapped column, or switch to HILIC.[1][5]

  • For basic polar nitriles: Alumina (neutral or basic) can be a good alternative to silica to avoid strong acidic interactions.

Q2: How do I choose the right mobile phase?

A2: The choice of mobile phase is critical for a successful separation.

  • In Normal-Phase: Start with a relatively non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity until your compound has an appropriate Rf value (typically between 0.2 and 0.4) on a TLC plate.[3] For very polar nitriles, a more polar system like DCM/methanol may be necessary.[3]

  • In Reversed-Phase: The mobile phase is typically a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. For polar nitriles, you will likely need a high percentage of the aqueous component.

  • In HILIC: The mobile phase is predominantly a non-polar organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

Q3: How much sample can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation and the size of the column. A general rule of thumb for silica gel chromatography is a sample-to-adsorbent weight ratio of 1:20 to 1:50.[8] For more challenging separations, a higher ratio (e.g., 1:100) may be necessary. Overloading the column will lead to poor separation and overlapping peaks.

Q4: Should I use a gradient or isocratic elution?

A4:

  • Isocratic elution (using a constant mobile phase composition) is simpler and can be effective if the components of your mixture have similar polarities.

  • Gradient elution (gradually increasing the mobile phase polarity over time) is often better for complex mixtures with components of widely varying polarities. It can help to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography of a Moderately Polar Nitrile
  • Slurry Packing the Column:

    • Clamp the column vertically and ensure the stopcock is closed.[8]

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Fill the column about halfway with the initial, least polar mobile phase solvent.[8]

    • In a separate beaker, create a slurry of silica gel in the same solvent.

    • Pour the slurry into the column and gently tap the sides to encourage even packing.

    • Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed .[9]

  • Sample Loading:

    • Dissolve your crude nitrile mixture in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.[9]

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the stationary phase.[9]

    • Carefully add a thin layer of sand on top of the silica to prevent disturbance of the sample band.[9]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions as the solvent flows through the column.

    • Monitor the separation by TLC analysis of the collected fractions.

Protocol 2: Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow

Data Presentation

Stationary PhasePrimary Use Case for Polar NitrilesMobile Phase SystemAdvantagesDisadvantages
Silica Gel Moderately polar nitrilesNon-polar/polar mixtures (e.g., Hexane/EtOAc, DCM/MeOH)Widely available, well-understoodStrong adsorption of highly polar compounds, acidic sites can cause tailing
Alumina Basic or moderately polar nitrilesSimilar to silica gelCan be better for basic compoundsLess common than silica, can be more reactive
C18 (Reversed-Phase) Not ideal for highly polar nitrilesPolar mixtures (e.g., Water/Acetonitrile, Water/Methanol)Good for less polar impuritiesPoor retention of polar compounds
Polar-Embedded/Endcapped C18 Highly polar nitriles in reversed-phaseHighly aqueous mobile phasesEnhanced retention of polar analytes, stable in 100% aqueousMore expensive than standard C18
HILIC Very polar, water-soluble nitrilesHigh organic/low aqueous (e.g., Acetonitrile/Water)Excellent retention for compounds that don't retain on C18Longer equilibration times, sensitive to water content

References

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Introduction 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a highly substituted aromatic nitrile that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a highly substituted aromatic nitrile that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. The unique substitution pattern of this molecule, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the phenyl ring, imparts specific physicochemical properties to the final products, making its efficient and scalable synthesis a topic of significant interest for researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth, objective comparison of plausible synthetic routes to 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile. By analyzing the strategic advantages and inherent challenges of each pathway, supported by established chemical principles and analogous experimental data, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic goals.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile: the formation of the nitrile group and the construction of the substituted benzene ring. This leads to two logical and convergent synthetic strategies:

  • Route 1: Cyanation of a Benzyl Halide Intermediate: This well-established method involves the nucleophilic substitution of a halide on a benzyl intermediate with a cyanide salt. The success of this route hinges on the efficient synthesis of the requisite 4-chloro-3-ethoxy-2-fluorobenzyl halide.

  • Route 2: Sandmeyer Reaction of a Precursor Aniline: A classic transformation in aromatic chemistry, the Sandmeyer reaction allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. This pathway is contingent on the availability or efficient synthesis of 4-chloro-3-ethoxy-2-fluoroaniline.

The following sections will delve into the detailed experimental considerations for each route, providing a comparative analysis of their respective merits and drawbacks.

Route 1: Synthesis via Cyanation of a Benzyl Halide

This synthetic approach is a robust and widely utilized method for the preparation of phenylacetonitriles. The overall transformation can be broken down into three key stages, starting from the commercially available 4-chloro-2-fluoro-3-nitrotoluene.

Logical Workflow for Route 1

Route 1 Workflow A 4-Chloro-2-fluoro-3-nitrotoluene B Reduction to Aniline A->B C 4-Chloro-2-fluoro-3-aminotoluene B->C D Diazotization & Hydrolysis C->D E 4-Chloro-2-fluoro-3-hydroxytoluene D->E F Williamson Ether Synthesis E->F G 4-Chloro-3-ethoxy-2-fluorotoluene F->G H Radical Halogenation G->H I 4-Chloro-3-ethoxy-2-fluorobenzyl halide H->I J Nucleophilic Cyanation I->J K 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile J->K

Caption: Step-wise synthesis of the target molecule via a benzyl halide intermediate.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-3-ethoxy-2-fluorotoluene

The initial steps focus on the strategic manipulation of functional groups on the starting material, 4-chloro-2-fluoro-3-nitrotoluene, to introduce the desired ethoxy group.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Alternatively, metal/acid combinations such as tin(II) chloride in hydrochloric acid can be employed.

  • Diazotization and Hydrolysis: The resulting 4-chloro-2-fluoro-3-aminotoluene is then converted to the corresponding phenol. This is achieved through diazotization with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the diazonium salt, which is subsequently hydrolyzed by heating the aqueous solution.[1]

  • Williamson Ether Synthesis: The hydroxyl group of 4-chloro-2-fluoro-3-hydroxytoluene is then etherified to introduce the ethoxy group. This is a classic SN2 reaction where the phenoxide, generated by treating the phenol with a base such as sodium hydroxide or potassium carbonate, acts as a nucleophile and attacks an ethylating agent like ethyl iodide or diethyl sulfate.

Step 2: Halogenation of the Benzylic Position

The methyl group of 4-chloro-3-ethoxy-2-fluorotoluene is converted to a benzyl halide.

  • Radical Bromination: A highly effective method for this transformation is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. This reaction is typically initiated by light or heat.

Step 3: Cyanation of the Benzyl Halide

The final step involves the conversion of the benzyl halide to the target phenylacetonitrile.

  • Nucleophilic Substitution: The 4-chloro-3-ethoxy-2-fluorobenzyl bromide is treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.[2][3] The reaction proceeds via an SN2 mechanism. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase system.[2]

Advantages and Disadvantages of Route 1
FeatureAdvantagesDisadvantages
Versatility The intermediates can be used to synthesize a variety of other derivatives.Multiple synthetic steps are required.
Reagent Availability The reagents for each step are common and readily available.The use of toxic reagents like cyanide salts requires stringent safety precautions.
Scalability The reactions are generally scalable for industrial production.Radical halogenation can sometimes lead to side products (e.g., di-halogenation).

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a more direct approach to the nitrile functionality from an aromatic amine. This route necessitates the synthesis of the appropriately substituted aniline precursor.

Logical Workflow for Route 2

Route 2 Workflow A 2-Fluoro-3-ethoxyaniline B Chlorination A->B C 4-Chloro-2-fluoro-3-ethoxyaniline B->C D Diazotization C->D E Arenediazonium Salt D->E F Sandmeyer Reaction (CuCN) E->F G 4-Chloro-3-ethoxy-2-fluorobenzonitrile F->G H Homologation (Not direct to phenylacetonitrile)

Caption: Synthesis of the benzonitrile analog via the Sandmeyer reaction.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Chloro-3-ethoxy-2-fluoroaniline

The key challenge in this route is the synthesis of the trifunctional aniline. A plausible approach starts from 2-fluoro-3-ethoxyaniline.

  • Electrophilic Chlorination: The aromatic ring of 2-fluoro-3-ethoxyaniline can be chlorinated. The directing effects of the amino and ethoxy groups (both ortho, para-directing) and the fluorine (ortho, para-directing but deactivating) need to be carefully considered. The chlorine is expected to add at the position para to the strongly activating amino group, which is also ortho to the ethoxy group, yielding the desired 4-chloro-2-fluoro-3-ethoxyaniline. Reagents like N-chlorosuccinimide (NCS) in a suitable solvent can be used for this selective chlorination.

Step 2: The Sandmeyer Reaction

This two-part reaction first converts the aniline to a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the nitrile.[4][5]

  • Diazotization: 4-Chloro-3-ethoxy-2-fluoroaniline is dissolved in a strong acid, typically hydrochloric or sulfuric acid, and cooled to 0-5 °C.[1] A solution of sodium nitrite is then added slowly to form the diazonium salt.[6][7] It is crucial to maintain a low temperature to prevent the premature decomposition of the unstable diazonium salt.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide.[2] The reaction proceeds with the evolution of nitrogen gas to form 4-chloro-3-ethoxy-2-fluorobenzonitrile.

Important Note on the Final Product of Route 2: The direct product of the Sandmeyer reaction is a benzonitrile , not a phenylacetonitrile. To obtain the target 4-chloro-3-ethoxy-2-fluorophenylacetonitrile from the benzonitrile, a homologation sequence would be required. This would involve reduction of the nitrile to a benzylamine, followed by conversion to a benzyl halide and then a second cyanation, which makes this route less direct and efficient for the desired product. However, for the synthesis of the corresponding benzonitrile, this is a viable route.

Advantages and Disadvantages of Route 2 (for Benzonitrile Synthesis)
FeatureAdvantagesDisadvantages
Directness A relatively direct route to the benzonitrile.The synthesis of the starting aniline can be challenging.
Reaction Conditions The Sandmeyer reaction is a well-understood and reliable transformation.Diazonium salts are unstable and potentially explosive, requiring careful handling.
Yields Yields for the Sandmeyer reaction can be variable depending on the substrate.[8]The reaction often produces side products, requiring careful purification.

Comparative Summary and Conclusion

ParameterRoute 1: Benzyl Halide CyanationRoute 2: Sandmeyer Reaction (for Benzonitrile)
Starting Material 4-Chloro-2-fluoro-3-nitrotoluene2-Fluoro-3-ethoxyaniline
Number of Steps More stepsFewer steps to the benzonitrile
Key Intermediates 4-Chloro-3-ethoxy-2-fluorobenzyl halide4-Chloro-3-ethoxy-2-fluoroaniline
Directness to Target DirectIndirect (produces benzonitrile)
Safety Concerns Use of toxic cyanides and potentially lachrymatory benzyl halides.Handling of unstable and potentially explosive diazonium salts.
Scalability Generally goodCan be challenging due to the instability of diazonium salts.

Recommendation:

For the synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile , Route 1 is the more practical and direct approach . While it involves more synthetic steps, the reactions are generally high-yielding and scalable. The intermediates are also stable and can be readily purified.

Route 2 is a more viable option for the synthesis of the corresponding 4-chloro-3-ethoxy-2-fluorobenzonitrile . The direct introduction of the nitrile group via the Sandmeyer reaction can be advantageous if the benzonitrile is the desired final product.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, the availability of starting materials, and the scale of the synthesis. Both routes offer valuable strategies for accessing highly substituted aromatic nitriles, and a thorough understanding of their respective strengths and weaknesses is paramount for successful implementation.

References

  • BenchChem. (n.d.). Comparative analysis of 4-Chloro-2-fluorophenylacetonitrile synthesis routes.
  • Google Patents. (n.d.). Process for the preparation of fluoro compounds from the corresponding amines.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Unknown. (n.d.). 10. Sandmeyer reaction.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Google Patents. (n.d.). Processes for the diazotization of 2,5-dichloroanilines.

Sources

Comparative

A Guide to Spectroscopic Differentiation of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile and Its Positional Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a critical determinant of a compound's effic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. Consequently, the ability to unambiguously distinguish between them is paramount. This guide provides a comprehensive spectroscopic framework for the comparative analysis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile and its key positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

We will explore the causal relationships between the specific placement of substituents on the phenyl ring and the resultant spectral fingerprints. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust strategy for structural elucidation.

Molecular Structures Under Investigation

The primary molecule of interest is 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile. For a thorough comparison, we will analyze it alongside two of its logical positional isomers, where the arrangement of the chloro, ethoxy, and fluoro groups is altered. The distinct substitution patterns are the foundation for the spectroscopic differences we will observe.

G cluster_0 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile cluster_1 Isomer A: 2-Chloro-3-ethoxy-4-fluorophenylacetonitrile cluster_2 Isomer B: 4-Chloro-5-ethoxy-2-fluorophenylacetonitrile mol1 mol2 mol3

Figure 1. Molecular structures of the target compound and its selected positional isomers.

Experimental Workflow for Isomer Differentiation

A multi-technique spectroscopic approach is essential for confident isomer identification. Each technique provides a unique and complementary piece of the structural puzzle. The logical flow of analysis ensures that data from each step informs the next, leading to a conclusive structural assignment.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomer Sample MS Mass Spectrometry (MS) Sample->MS Determine MW & Fragmentation FTIR FTIR Spectroscopy Sample->FTIR Identify Functional Groups (e.g., C≡N) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Map C-H Framework & Connectivity Data Integrated Data Analysis MS->Data FTIR->Data NMR->Data Structure Structure Confirmation Data->Structure

Figure 2. A systematic workflow for the spectroscopic analysis and structural elucidation of isomers.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is the initial step to confirm the molecular weight and probe fragmentation patterns. While all isomers share the same molecular weight, the relative abundances of fragment ions can differ based on the stability of the neutral and charged species formed, which is dictated by substituent positions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation and purification.

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV. This energy level is conventional as it produces reproducible fragmentation patterns.

  • Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Processing: Record the mass spectrum, identifying the molecular ion peak (M⁺) and major fragment ions.

Comparative Analysis of Mass Spectra

All isomers will exhibit a molecular ion peak (M⁺) at m/z 213.64 (for C₁₀H₉ClFNO). The key to differentiation lies in the fragmentation. Aromatic compounds are known for stable molecular ions due to the delocalized π-electron system.[1]

  • Benzylic Cleavage: A primary fragmentation pathway for phenylacetonitriles is the cleavage of the C-C bond adjacent to the ring, which would lead to the loss of a ·CH₂CN radical. However, the formation of a tropylium-like ion is often more favorable.

  • Tropylium Ion Formation: Alkyl-substituted benzenes frequently rearrange to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2] For these substituted compounds, we can expect a substituted tropylium-like ion.

  • Loss of Substituents: The loss of ·Cl, ·OCH₂CH₃, or other fragments from the aromatic ring provides significant clues. The relative ease of these losses depends on the stability of the resulting cation, which is influenced by the electronic effects of the remaining substituents.

Table 1: Predicted Key Fragments in EI-MS

m/z ValuePossible Fragment IdentitySignificance for Isomer Differentiation
213/215[M]⁺, [M+2]⁺Confirms molecular formula and presence of one chlorine atom (due to ³⁵Cl/³⁷Cl isotope ratio of ~3:1).[3]
184/186[M - CH₂CH₃]⁺Loss of the ethyl group from the ethoxy moiety.
168/170[M - OCH₂CH₃]⁺Loss of the entire ethoxy radical.
178[M - Cl]⁺Loss of a chlorine radical. The stability of this cation will vary significantly between isomers.
114[M - Cl - CH₂CN]⁺Subsequent fragmentation after initial loss of chlorine.

The relative intensities of the [M - Cl]⁺ and [M - OCH₂CH₃]⁺ fragments are expected to be the most diagnostic feature in the mass spectra, reflecting the electronic stabilization or destabilization afforded by the substituent pattern in each isomer.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exceptionally useful for identifying key functional groups. The nitrile (C≡N) stretching frequency is particularly sensitive to the electronic environment of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and crystal absorbances.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and identify the wavenumbers (cm⁻¹) of key absorption bands.

Comparative Analysis of IR Spectra

The most diagnostic absorption band for these molecules is the nitrile stretch.

  • Nitrile (C≡N) Stretch: For aromatic nitriles, this sharp, intense peak typically appears in the 2240–2220 cm⁻¹ region.[4][5] Its exact position is influenced by conjugation and the electronic nature of other ring substituents. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups may slightly decrease it.

  • Aromatic C-H and C=C Stretches: Look for bands in the 3100–3000 cm⁻¹ (aromatic C-H) and 1600–1450 cm⁻¹ (C=C ring stretching) regions.

  • C-O, C-Cl, and C-F Stretches: These appear in the fingerprint region (below 1300 cm⁻¹). The C-O stretch of the aryl-ether will be around 1250 cm⁻¹. The C-F and C-Cl stretches are typically found between 1200-1000 cm⁻¹ and 800-600 cm⁻¹ respectively.

Table 2: Expected Diagnostic IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeInfluence of Isomeric Position
C≡N Stretch2240–2220 cm⁻¹The combined electronic effect of the F, Cl, and OEt groups will cause slight shifts. For the target compound (4-Cl, 3-OEt, 2-F), the C≡N is conjugated with an electron-rich ring, but the ortho-fluorine has a strong inductive withdrawing effect, likely resulting in a frequency in the upper end of the range. Isomers with different arrangements will exhibit subtle but measurable shifts.
C-O Stretch (Aryl)1270–1200 cm⁻¹The position and intensity can be influenced by coupling with other vibrations, which will differ slightly for each isomer.
C-H Out-of-Plane Bending900–675 cm⁻¹The pattern of these bands is highly characteristic of the aromatic substitution pattern. For example, a compound with two adjacent aromatic protons will show a different pattern than one with isolated protons. This region can be a powerful, albeit complex, tool for differentiation.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between positional isomers, as it provides detailed information about the chemical environment and connectivity of each proton and carbon atom. The presence of fluorine adds another layer of diagnostic information through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5–10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale to TMS at 0.00 ppm. Integrate the ¹H signals and identify chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Comparative Analysis of NMR Spectra

The key to differentiation lies in the aromatic region of the ¹H NMR spectrum and the coupling patterns induced by the fluorine atom.

  • 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (Target Compound):

    • Aromatic Region: This isomer has two aromatic protons. The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to the C5 proton and the fluorine at C2 (a smaller, longer-range coupling).

    • Aliphatic Region: An ethyl group will show a characteristic triplet (CH₃) and quartet (CH₂). The benzylic CH₂ group will appear as a singlet, though it may show a small coupling to the fluorine.

  • Isomer A (2-Chloro-3-ethoxy-4-fluorophenylacetonitrile):

    • Aromatic Region: This isomer also has two aromatic protons. The proton at C5 will be a doublet of doublets, coupled to the proton at C6 and the fluorine at C4. The proton at C6 will also be a doublet of doublets, coupled to the C5 proton and the fluorine at C4. The magnitude of the H-F coupling constants will be different from the target compound due to their different relative positions (ortho vs. meta).

    • Aliphatic Region: Similar ethyl and benzylic signals are expected.

  • Isomer B (4-Chloro-5-ethoxy-2-fluorophenylacetonitrile):

    • Aromatic Region: This isomer features two isolated aromatic protons. The proton at C3 will appear as a doublet due to coupling with the fluorine at C2. The proton at C6 will appear as a singlet (or a very finely split multiplet due to long-range couplings). This pattern of two distinct signals, one a clear doublet and the other a singlet, is highly diagnostic.

    • Aliphatic Region: Similar ethyl and benzylic signals are expected.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)

CompoundAromatic Protons (δ, pattern, J)Ethoxy (CH₂)Ethoxy (CH₃)Benzylic (CH₂)
Target ~7.2-7.4 (2H, complex multiplets)~4.1 (q)~1.4 (t)~3.7 (s)
Isomer A ~7.1-7.3 (2H, complex multiplets)~4.1 (q)~1.4 (t)~3.7 (s)
Isomer B ~7.5 (1H, d, J_HF ≈ 8 Hz), ~7.0 (1H, s)~4.0 (q)~1.4 (t)~3.7 (s)

¹³C NMR will be equally informative. The carbon directly bonded to fluorine will appear as a doublet with a large ¹J_CF coupling (~240-260 Hz). Carbons two or three bonds away will show smaller couplings, and the specific patterns of these C-F couplings will be unique for each isomer, providing definitive structural confirmation.

Conclusion: An Integrated Approach to Isomer Identification

Distinguishing between positional isomers like those of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a challenge that demands a synergistic use of modern spectroscopic techniques. While Mass Spectrometry confirms the elemental composition and offers initial clues from fragmentation, and FTIR Spectroscopy verifies the presence of key functional groups, it is NMR Spectroscopy that provides the unambiguous, high-resolution data necessary for definitive structural assignment. The unique splitting patterns in the ¹H NMR spectrum, driven by proton-proton and proton-fluorine couplings, combined with the characteristic C-F couplings in the ¹³C NMR spectrum, create a unique fingerprint for each isomer. By following the integrated workflow presented in this guide, researchers can confidently and accurately elucidate the structure of their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. (4-Chloro-2-fluoro-phenyl)-acetonitrile. [Link][6]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link][4]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][5]

  • Su, M., et al. (2021). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Nature Communications. [Link][7]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. Mass spectrometry 1. [Link][1]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link][2]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][8]

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link][3]

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Validation

A Comparative Guide to the Purity Assessment of Synthetic 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile by High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a sophisticated chemical intermediate vital in the synthesis of various active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a sophisticated chemical intermediate vital in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the drug manufacturing pipeline, its purity is not merely a quality metric but a fundamental pillar of safety and efficacy for the final therapeutic product. Even trace impurities, such as unreacted starting materials, synthetic by-products, or degradation products, can have significant pharmacological effects or compromise the stability of the API.

This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this specific phenylacetonitrile derivative. We will explore the causality behind methodological choices, present a detailed experimental protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a robust, reliable, and self-validating purity assessment system.

The Analytical Challenge: Profiling Potential Impurities

The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile involves multi-step chemical reactions. Potential impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric By-products: Structurally similar molecules formed during the reaction.

  • Degradation Products: Impurities formed through hydrolysis, oxidation, or photolysis during synthesis, purification, or storage.[1]

A robust analytical method must be able to separate, identify, and quantify the main compound from all these potential, structurally similar impurities. This requires a technique with high resolving power and sensitivity.

HPLC as the Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, has become the cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like substituted phenylacetonitriles.[2][3]

The Principle of Separation: A Deeper Look

RP-HPLC operates on the principle of hydrophobic interactions.[3][4] The analyte mixture is introduced into a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., silica particles chemically bonded with C18 alkyl chains).

  • Causality: The separation mechanism relies on the differential partitioning of analytes between the polar mobile phase and the non-polar stationary phase.[3] Non-polar (hydrophobic) molecules, like our target compound, will have a stronger affinity for the stationary phase and thus elute later. More polar impurities will interact less with the stationary phase and elute earlier. By carefully controlling the mobile phase composition, we can precisely modulate these interactions to achieve separation.

Method Development & Rationale: An Expert's Perspective

Developing a stability-indicating HPLC method is a systematic process guided by the physicochemical properties of the analyte and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8]

  • Column Selection: For aromatic compounds, a C18 (octadecyl) column is the workhorse of RP-HPLC due to its strong hydrophobic retention.[4] The choice of a high-purity silica backbone with end-capping minimizes peak tailing for the nitrile group. A typical dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance between resolution and analysis time.

  • Mobile Phase Optimization: The mobile phase strength, determined by the ratio of organic solvent to aqueous buffer, is the primary lever for adjusting retention time.[9]

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can engage in π-π interactions, which can influence selectivity.[10]

    • Aqueous Phase: A slightly acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3.0) is used to ensure the analyte is in a single, non-ionized state, leading to sharp, symmetrical peaks.

    • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is superior to an isocratic (constant composition) method for this application. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted as sharp peaks within a reasonable timeframe.

  • Detector Selection & Wavelength: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic nature of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile provides strong UV absorbance. The analytical wavelength should be set at an absorbance maximum (e.g., ~265 nm) to maximize sensitivity. A DAD also allows for peak purity analysis, which is a critical component of a self-validating method.[11]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and compliant with ICH Q2(R1) guidelines for analytical procedure validation.[6][8]

4.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade, >98%).

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard.

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (with DAD scanning from 200-400 nm)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

4.3. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4.4. Data Analysis Purity is typically calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Reference Standard Solution equil System Equilibration prep_std->equil prep_smp Prepare Sample Solution inject Inject Sample Sequence prep_smp->inject prep_mob Prepare Mobile Phases prep_mob->equil sst System Suitability Test (SST) equil->sst sst->inject If SST Passes integrate Integrate Chromatogram inject->integrate purity Calculate Area % Purity integrate->purity report Generate Report purity->report

Caption: Workflow for HPLC Purity Assessment.

Forced Degradation: The Ultimate Test of Method Specificity

To ensure the method is "stability-indicating," forced degradation studies are essential.[1][12][13] This involves intentionally stressing the sample to produce degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[12] The HPLC method must then demonstrate that the peaks of these degradation products are well-resolved from the main compound peak.

Key Stress Conditions (as per ICH Q1A(R2)): [12][14]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 105°C dry heat

  • Photolytic: Exposure to UV and visible light

A method that successfully separates the parent peak from all generated degradant peaks is considered specific and stability-indicating.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the premier choice, other methods have specific applications. The following table provides an objective comparison.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]Measures the ratio of analyte signals to a certified internal standard.[15]
Applicability Ideal for non-volatile, polar, and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds.[2][16]Applicable to any soluble compound with unique NMR signals.
Sensitivity High (ng to pg level).Very High (pg to fg level), especially with MS detection.Moderate (µg to mg level).
Selectivity Excellent; highly tunable via mobile phase and column chemistry.[17]Excellent; high-resolution capillary columns provide great separating power.Excellent; based on unique chemical shifts of nuclei.
Speed Slower run times (10-30 min).[2][16]Faster run times (5-15 min).[2][16]Very fast per sample after initial setup.[15]
Quantitation Relative (Area %), requires a reference standard for absolute quantitation.Relative (Area %), requires a reference standard.Absolute quantitation without a specific analyte standard (primary method).
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be recovered.[15]
Key Advantage Versatility for a wide range of pharmaceutical intermediates and APIs.Superior for analyzing residual solvents and volatile impurities.Provides structural information and absolute purity without a reference standard of the analyte.
Key Limitation Not suitable for highly volatile compounds.Requires analytes to be thermally stable and volatile.Lower sensitivity compared to chromatographic methods; complex mixtures can be challenging.

Conclusion

For the comprehensive purity assessment of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable and robust technique. Its high resolving power, sensitivity, and applicability to non-volatile, thermally sensitive molecules make it ideal for separating the main component from a wide array of potential process-related and degradation impurities.

While GC is a powerful tool for analyzing volatile impurities like residual solvents, and qNMR offers the unique advantage of absolute quantitation without a specific reference standard, neither can match the versatility and overall performance of a well-developed, stability-indicating HPLC method for the primary purity assay of this complex pharmaceutical intermediate. The implementation of the detailed HPLC protocol in this guide provides a self-validating system that ensures the quality, safety, and consistency required in modern drug development.

References

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). National Institutes of Health (NIH). [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2024). ResolveMass. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). [Link]

  • Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2024). Phenomenex. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Oriental Journal of Chemistry. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of Novel Compounds: The Case of 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Introduction: The Imperative for Rigorous Cytotoxicity Benchmarking In the landscape of drug discovery and chemical safety assessment, the early and accurate characterization of a compound's cytotoxic potential is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Benchmarking

In the landscape of drug discovery and chemical safety assessment, the early and accurate characterization of a compound's cytotoxic potential is paramount.[1] Cytotoxicity assays serve as a critical gatekeeper, identifying molecules that induce cell death and providing the foundational data for dose-response relationships. This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of a novel compound, using the substituted phenylacetonitrile, 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile, as a representative example.

As this is a novel compound with limited publicly available biological data[2], establishing its cytotoxic profile requires a robust, well-controlled experimental design. The core principle of benchmarking is not merely to determine if a compound is toxic, but to quantify how toxic it is relative to established agents with well-understood mechanisms of action. This comparative context is essential for prioritizing lead candidates, elucidating potential mechanisms, and guiding future development.[3]

In this guide, we will compare our target compound against two gold-standard chemotherapeutic agents:

  • Doxorubicin: A topoisomerase II inhibitor that intercalates with DNA, preventing replication and ultimately triggering apoptosis.[4][5][6]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to cell cycle arrest and cell death.[7][8][9][10]

By employing the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, we will outline a self-validating protocol to generate high-quality, reproducible data, enabling a rigorous comparison and informing the next steps in the research pipeline.

Experimental Design & Rationale

The objective is to determine the half-maximal inhibitory concentration (IC50) for each compound in two distinct human cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), representing different tissue origins.

Causality in Experimental Choices:
  • Choice of Assay: The MTT assay was selected for its robustness, high-throughput compatibility, and cost-effectiveness.[11][12] The assay's principle relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[11] The resulting color intensity is directly proportional to the number of viable cells, providing a reliable proxy for cytotoxicity.

  • Selection of Cell Lines: Using two different cell lines (HeLa and A549) is crucial. A compound may exhibit differential cytotoxicity due to variations in cell membrane permeability, metabolic pathways, or the expression levels of its molecular target. Observing activity in multiple lines strengthens the validity of the findings.

  • Benchmark Compounds: Doxorubicin and Paclitaxel were chosen because their distinct and well-characterized mechanisms of action provide a broad comparative context.[4][5][7][8][9][10] If the novel compound's IC50 value is closer to one benchmark than the other, it may offer preliminary clues about its potential mechanism, guiding future investigation.

  • Dose-Response Curve: A serial dilution series is essential. Cytotoxicity is a dose-dependent phenomenon. A single-point concentration provides limited information, whereas a dose-response curve allows for the precise calculation of the IC50, a key metric for compound potency.[13][14][15]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the cytotoxicity benchmarking experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis prep_cells Cell Culture & Seeding (HeLa, A549) prep_compounds Compound Preparation (Test + Benchmarks) treatment 24-hour Incubation with Serially Diluted Compounds prep_cells->treatment add_mtt Add MTT Reagent (Incubate 3-4 hours) treatment->add_mtt solubilize Add Solubilization Solution (e.g., DMSO) add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate normalize Normalize Data to Controls (% Viability) read_plate->normalize plot_curve Plot Dose-Response Curves (Sigmoidal Fit) normalize->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50

Caption: High-level workflow for cytotoxicity benchmarking using the MTT assay.

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be self-validating by including appropriate controls at each stage.

Materials & Reagents:
  • HeLa and A549 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates

  • Test Compound: 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile (stock in DMSO)

  • Benchmark Compounds: Doxorubicin, Paclitaxel (stocks in DMSO)

  • MTT Reagent: 5 mg/mL in sterile PBS (store protected from light)

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:
  • Cell Seeding (Day 1):

    • Rationale: To ensure logarithmic growth and uniform cell numbers across wells, which is critical for consistent results.

    • a. Culture HeLa and A549 cells to ~80% confluency.

    • b. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • e. Control Wells: Include wells for "cells only" (vehicle control) and "medium only" (blank control).

    • f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment (Day 2):

    • Rationale: A logarithmic dose series covers a broad concentration range to accurately define the sigmoidal dose-response curve and determine the IC50.

    • a. Prepare 2x concentrated serial dilutions of the test compound and benchmark inhibitors in complete medium. A typical range might be from 200 µM down to 0.1 µM.

    • b. Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium, if the final concentration is 0.1%).

    • c. Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Each concentration should be tested in triplicate.

    • d. Incubate the plate for 24 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Assay (Day 3):

    • Rationale: The incubation time allows for sufficient formazan crystal formation by viable cells. The solubilization step is critical to dissolve the insoluble crystals for spectrophotometric reading.[16]

    • a. Add 10 µL of the 5 mg/mL MTT reagent to each well (including controls).[16]

    • b. Incubate for 3-4 hours at 37°C. Monitor for the formation of purple precipitate in the vehicle control wells.

    • c. After incubation, carefully aspirate the medium without disturbing the formazan crystals.

    • d. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.[16]

    • e. Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[17]

  • Data Acquisition:

    • Rationale: The absorbance at 570 nm is proportional to the amount of formazan, and thus, the number of viable cells.

    • a. Read the absorbance of each well at 570 nm using a microplate reader.

    • b. Use the absorbance of the "medium only" wells to blank the reader.

Data Analysis and Interpretation

Calculating Percentage Viability:

The raw absorbance data must be normalized to the controls to determine the percentage of viable cells at each compound concentration.[18]

Formula: % Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Determining the IC50 Value:

The IC50 is the concentration of an inhibitor that is required for 50% inhibition of a biological function.[15][19]

  • Plotting: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).[13]

  • Curve Fitting: Use a non-linear regression model (four-parameter logistic curve) to fit the data. This typically generates a sigmoidal (S-shaped) curve.[18][19]

  • IC50 Calculation: The IC50 is the concentration on the X-axis that corresponds to 50% viability on the Y-axis of the fitted curve.[20]

Illustrative Data Presentation

The final, processed data should be summarized in a clear, comparative table.

Table 1: Comparative Cytotoxicity (IC50) of Test and Benchmark Compounds (Note: Data below is for illustrative purposes only)

CompoundCell LineIC50 (µM) ± SD
4-Chloro-3-ethoxy-2-fluorophenylacetonitrile HeLa12.5 ± 1.8
A5498.9 ± 1.1
Doxorubicin (Benchmark 1) HeLa0.8 ± 0.2
A5491.1 ± 0.3
Paclitaxel (Benchmark 2) HeLa0.05 ± 0.01
A5490.09 ± 0.02

Interpretation of Hypothetical Data: In this example, 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile demonstrates cytotoxicity in both cell lines, with slightly higher potency in A549 cells. However, its IC50 values are significantly higher than those of both Doxorubicin and Paclitaxel, indicating it is a less potent cytotoxic agent than these established chemotherapeutics under these specific assay conditions.

Potential Mechanistic Insights & Next Steps

The observed cytotoxicity, while less potent than the benchmarks, warrants further investigation. The chemical structure of phenylacetonitrile derivatives could suggest various mechanisms, from enzyme inhibition to disruption of cellular signaling.

A common downstream effect of cytotoxic agents is the induction of apoptosis , or programmed cell death. Apoptosis can be initiated via two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases (like Caspase-3) that dismantle the cell.[21][22][23][24][25]

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Common Execution Pathway stress Cellular Stress (e.g., DNA Damage) bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf Apoptosome Formation cyto_c->apaf ligand Death Ligands (e.g., FasL, TNF) receptor Death Receptors ligand->receptor disc DISC Formation receptor->disc cas8 Caspase-8 Activation disc->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 cas9 Caspase-9 Activation apaf->cas9 cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Converging intrinsic and extrinsic pathways of apoptosis.

Future Directions:

  • Mechanism of Action Studies: Investigate whether the compound induces apoptosis using assays for caspase activation (e.g., Caspase-Glo 3/7 assay) or DNA fragmentation (TUNEL assay).

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle, which could suggest a mechanism similar to Paclitaxel.

  • Broader Cell Line Screening: Test the compound against a larger panel of cancer cell lines and normal (non-cancerous) cell lines to assess its selectivity and potential therapeutic window.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial cytotoxic characterization of a novel compound, 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile. By benchmarking against well-defined inhibitors like Doxorubicin and Paclitaxel, researchers can contextualize the potency of their compound and generate the critical data needed to make informed decisions. The provided MTT protocol, coupled with rigorous data analysis, ensures the generation of reliable and reproducible IC50 values. The resulting comparative data is the essential first step in a compound's journey from initial discovery to a potential therapeutic candidate.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values. Source: ACS Publications - Journal of Medicinal Chemistry. URL: [Link]

  • Title: Doxorubicin pathways: pharmacodynamics and adverse effects. Source: Pharmacogenomics, Future Medicine. URL: [Link]

  • Title: Determination of benchmark concentrations and their statistical uncertainty for cytotoxicity test data and functional in vitro assays. Source: PubMed, National Library of Medicine. URL: [Link]

  • Title: Paclitaxel. Source: StatPearls, NCBI Bookshelf. URL: [Link]

  • Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Source: YouTube, GraphPad. URL: [Link]

  • Title: What is the mechanism of Paclitaxel? Source: Patsnap Synapse. URL: [Link]

  • Title: Apoptosis - Intrisinic Pathway - External. Source: TeachMeAnatomy. URL: [Link]

  • Title: Cytotoxicity tests for high-throughput drug discovery. Source: ResearchGate. URL: [Link]

  • Title: Doxorubicin. Source: Wikipedia. URL: [Link]

  • Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Source: MDPI. URL: [Link]

  • Title: How to calculate IC50 for my dose response? Source: ResearchGate. URL: [Link]

  • Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Source: Boster Bio. URL: [Link]

  • Title: Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Source: PubMed, National Library of Medicine. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf. URL: [Link]

  • Title: Paclitaxel. Source: Wikipedia. URL: [Link]

  • Title: Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Source: Assay Genie. URL: [Link]

  • Title: Doxorubicin. Source: StatPearls, NCBI Bookshelf. URL: [Link]

  • Title: MTT Proliferation Assay Protocol. Source: ResearchGate. URL: [Link]

  • Title: How Taxol/paclitaxel kills cancer cells. Source: Molecular Biology of the Cell (MBoC). URL: [Link]

  • Title: Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology. Source: YouTube, Animated biology with Arpan. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile

Topic: Personal protective equipment for handling 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals. Haz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Hazard Identification & Mechanistic Risk Assessment

Compound Class: Halogenated Phenylacetonitrile Physical State: Solid (Powder/Crystalline)

To handle 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile safely, one must understand its dual-hazard mechanism. It is not merely a skin irritant; it is a metabolic precursor .

  • The Nitrile Moiety (-CH₂CN): While organic nitriles are generally less acutely toxic than inorganic cyanides, they pose a latent threat. Through hepatic metabolism (cytochrome P450 oxidation), the

    
    -carbon can be hydroxylated, leading to the spontaneous release of hydrogen cyanide (HCN). This "delayed toxicity" means symptoms of cellular hypoxia may not appear immediately after exposure.
    
  • Halogenation (Cl, F): The fluorine and chlorine substitutions on the phenyl ring significantly increase the compound's lipophilicity compared to benzyl cyanide. This enhances dermal absorption rates, making skin contact a primary vector for systemic toxicity.

Critical Warning: Do not treat this simply as "another organic solid." The combination of lipophilicity (enhanced penetration) and metabolic activation (cyanide release) requires a zero-exposure standard.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. Your primary safety system is the engineering control.

  • Solid Handling: Must be performed in a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure. Air velocity must be validated to 0.5 m/s (100 fpm).

  • Static Control: Fluorinated aromatics are prone to static charge buildup. Use an ionizing bar or antistatic gun during weighing to prevent "powder flight," which defeats standard hood airflow.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is context-dependent. A common error in safety protocols is prescribing the same PPE for the neat solid as for the solvated compound.

A. Hand Protection (The "Carrier Solvent" Protocol)

Scientific Rationale: The solid powder sits on top of a glove. However, once dissolved in organic solvents (e.g., DMSO, DCM, Ethyl Acetate), the solvent acts as a vehicle, dragging the toxic nitrile through the glove material.

State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Neat Solid Nitrile (5 mil) None required (Double gloving recommended)Solid particles do not permeate intact nitrile rubber.
Solution (DMSO/MeOH) Nitrile (5 mil) Nitrile (5 mil) (Colored indicator underglove)DMSO permeates nitrile in <10 mins. Double layer provides "change window."
Solution (DCM/THF) Silver Shield® (Laminate) Nitrile (Outer) Chlorinated solvents degrade nitrile instantly. Laminate is the only barrier.
B. Respiratory Protection[1][2][3][4]
  • Routine: None required if working within a functional fume hood.

  • Spill/Emergency: Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Why OV? To capture the carrier solvent vapors.

    • Why P100? To capture airborne particulates of the active pharmaceutical ingredient (API).

C. Body & Eye Protection[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because they do not seal against airborne dusts or splashes that track around the lens.

  • Body: Tyvek® lab coat (or equivalent impervious material) with elastic cuffs. Cotton lab coats absorb liquids and hold toxic agents against the skin.

Logic Visualization: PPE Selection Workflow

The following diagram illustrates the decision logic for selecting the correct glove system based on the experimental context.

PPE_Selection Start Start: Handling 4-Chloro-3-ethoxy- 2-fluorophenylacetonitrile State What is the physical state? Start->State Solid Neat Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Liquid Mix State->Liquid Reaction/Workup Standard Standard Protocol: Single Nitrile Gloves (5 mil) + Lab Coat + Goggles Solid->Standard SolventCheck Identify Carrier Solvent Liquid->SolventCheck Double Enhanced Protocol: Double Nitrile Gloves (Change every 15 mins) SolventCheck->Double Water, MeOH, DMSO Laminate High Hazard Protocol: Silver Shield (Laminate) Liner + Nitrile Outer Glove SolventCheck->Laminate DCM, THF, Chloroform

Figure 1: Decision tree for selecting glove materials based on carrier solvent permeation risks.

Operational Protocols
Protocol A: Weighing & Transfer
  • Preparation: Place a disposable absorbent pad in the hood. Pre-weigh the receiving vessel.

  • Static Neutralization: Pass the antistatic gun over the bulk container before opening.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the exterior of the receiving vessel with a damp Kimwipe before removing it from the hood. Dispose of the Kimwipe as hazardous solid waste.

Protocol B: Emergency Spill Response

Do NOT use standard spill kits containing acids.

  • Mechanism:[3][5][6] Acidic cleanup agents can protonate the nitrile or impurities, potentially releasing HCN gas.

  • Correct Action:

    • Isolate: Evacuate the immediate area.

    • PPE Up: Don double nitrile gloves, goggles, and P100/OV respirator.

    • Neutralize: Cover the spill with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes the cyanide moiety to cyanate (less toxic).

    • Absorb: Use vermiculite or clay absorbent.

    • Disposal: Seal in a double-bagged container labeled "Toxic - Nitrile Waste."

Medical Surveillance & First Aid

Trust Anchor: In any lab handling highly substituted nitriles, the presence of a Cyanide Antidote Kit is a marker of professional diligence, even if the risk of acute cyanide poisoning is lower than with salts like KCN.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard, as abrasion increases absorption.

  • Inhalation: Remove to fresh air immediately.[2][3][4][7][8] Oxygen should be administered by trained personnel if breathing is labored.

  • Antidote Awareness: Medical personnel should be informed that the patient was exposed to an organic nitrile, which may require Hydroxocobalamin (Cyanokit) if signs of cyanide toxicity (lactic acidosis, confusion) develop.

Disposal & Waste Management

Segregation is vital to prevent incompatible chemical reactions in the waste stream.

Waste StreamClassificationContainer TypeNotes
Solid Waste Toxic Organic SolidHDPE Wide-Mouth JarLabel clearly with full chemical name.
Liquid Waste Halogenated OrganicSafety Can / Glass JugDO NOT MIX WITH ACIDS.
Sharps/Glass Contaminated SharpsPuncture-Proof BinRinse gross contamination before disposal if safe.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart.

  • PubChem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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